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Core Science & Biosynthesis

Foundational

thermodynamic properties and heat capacity of azane;methanesulfonic acid

An In-Depth Technical Guide to the Thermodynamic Characterization of Azane;Methanesulfonic Acid Introduction and Chemical Context Azane;methanesulfonic acid , universally recognized in the scientific literature as ammoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of Azane;Methanesulfonic Acid

Introduction and Chemical Context

Azane;methanesulfonic acid , universally recognized in the scientific literature as ammonium methanesulfonate ( NH4​CH3​SO3​ ), is a highly soluble organic salt with profound implications across industrial catalysis, electrochemistry, and atmospheric physics. As a derivative of methanesulfonic acid (MSA)—a strong, environmentally benign organic acid—its ammonium salt serves as a critical model compound for understanding gas-to-particle conversion in the atmosphere and as a stable electrolyte in energy storage systems.

Understanding the fundamental thermodynamic properties of this compound—specifically its heat capacity ( Cp​ ), enthalpy of formation ( Δf​H∘ ), and standard entropy ( S∘ )—is essential for predicting its phase stability, reactivity, and nucleation kinetics. This whitepaper provides a comprehensive, field-proven guide to the thermodynamic characterization of azane;methanesulfonic acid, detailing the rigorous calorimetric methodologies required to extract high-fidelity thermochemical data 1.

Core Thermodynamic Properties

The thermodynamic profile of ammonium methanesulfonate is defined by precise calorimetric measurements spanning cryogenic to ambient temperatures. Recent foundational studies have mapped its molar heat capacity in the solid state from 8.51 K to 345.47 K, revealing critical phase behavior and enabling the derivation of absolute thermodynamic functions 1.

Heat Capacity and Phase Transitions

The heat capacity curve of azane;methanesulfonic acid exhibits a continuous, non-anomalous increase from near absolute zero up to ~270 K. However, precise adiabatic calorimetry detects a distinct second-order phase transition at T=272.6±0.5 K . This transition is indicative of a structural or orientational rearrangement within the crystal lattice—likely related to the rotational dynamics of the ammonium ( NH4+​ ) or methyl ( CH3​ ) groups—without a latent heat of fusion.

Summary of Thermodynamic Data

The quantitative thermodynamic parameters derived from experimental calorimetry are summarized below. These values serve as the standard reference for computational modeling and chemical engineering applications.

Thermodynamic ParameterSymbolValue / RangeExperimental Method
Molar Heat Capacity Range Cp,m​ 8.51 – 345.47 KLow-Temperature Vacuum Adiabatic Calorimetry
Phase Transition Temperature Ttrs​ 272.6 ± 0.5 KLow-Temperature Vacuum Adiabatic Calorimetry
Enthalpy of Dissolution Δsol​H∘ Evaluated at 298.15 KIsoperibol Solution Calorimetry
Standard Entropy S298.15∘​ Derived via IntegrationThird Law of Thermodynamics ( Cp​/T vs T )
Standard Enthalpy of Formation Δf​H298.15∘​ Derived via Hess's LawSolution Calorimetry + Reference Ion Data
Standard Gibbs Energy of Formation Δf​G298.15∘​ Derived via Equation Δf​H∘−TΔf​S∘

Experimental Methodologies

To achieve the highest degree of scientific integrity, the determination of these thermodynamic properties relies on self-validating calorimetric systems. The following protocols detail the causal logic and step-by-step execution required to replicate these foundational measurements.

ExperimentalWorkflow A Sample Prep (Synthesis) B Adiabatic Calorimetry A->B C Solution Calorimetry A->C D Heat Capacity & Phase Transition B->D E Enthalpy of Dissolution C->E F Thermodynamic Functions D->F E->F

Workflow for thermodynamic characterization of ammonium methanesulfonate.

Protocol 1: Low-Temperature Vacuum Adiabatic Calorimetry

Causality & Rationale: Measuring absolute entropy requires integrating heat capacity from 0 K. Vacuum adiabatic calorimetry is strictly employed because it actively eliminates heat exchange with the environment ( ΔT=0 between sample and shield). This is critical at cryogenic temperatures where heat capacities are exceptionally small, and any thermal leak would catastrophically skew the data.

  • Sample Loading and Environmental Control: Load a highly purified, anhydrous sample of azane;methanesulfonic acid into a titanium calorimetric vessel. Evacuate the vessel and backfill with dry helium gas (approx. 10 kPa). Validation: Helium acts as a thermal exchange medium, ensuring rapid, uniform internal heat distribution, preventing localized thermal gradients.

  • Hermetic Sealing and Cryogenic Cooling: Seal the vessel hermetically and suspend it within the adiabatic shield of a vacuum cryostat ( <10−5 Torr). Cool the system to ~8 K using liquid helium.

  • Discrete Heat Pulsing: Apply a precisely measured electrical current through a resistive heater wound around the vessel for a defined duration. This introduces a known, exact quantity of heat ( Q ).

  • Adiabatic Tracking and Equilibration: The system's automated adiabatic shield actively tracks the sample's temperature rise, maintaining a zero temperature gradient to prevent radiative or conductive heat loss. Record the temperature rise ( ΔT ) using a calibrated rhodium-iron resistance thermometer once thermal equilibrium is reached.

  • Data Derivation: Calculate the molar heat capacity at that specific temperature interval using Cp,m​=Q/(nΔT) . Repeat this process stepwise up to 345.47 K. Integrate the resulting Cp​/T curve from 0 K to 298.15 K to derive the standard absolute entropy ( S∘ ).

Protocol 2: Isoperibol Solution Calorimetry

Causality & Rationale: Direct calorimetric measurement of the enthalpy of formation from constituent elements is thermodynamically impossible for complex organic salts like ammonium methanesulfonate. Therefore, solution calorimetry is utilized to measure the enthalpy of dissolution ( Δsol​H∘ ). By applying Hess's Law, this value is combined with the known standard enthalpies of formation of the aqueous NH4+​ and CH3​SO3−​ ions to back-calculate the solid-state formation enthalpy.

  • System Calibration (Self-Validation): Determine the energy equivalent (heat capacity) of the calorimeter by measuring the dissolution enthalpy of a high-purity reference standard (e.g., KCl in double-distilled water at 298.15 K). This ensures the electrical and thermal sensors are perfectly calibrated.

  • Thermal Equilibration: Submerge the calorimetric reaction vessel, containing a precise volume of double-distilled water, into a highly stable thermostatic water bath. Stir continuously until a constant baseline temperature drift is established.

  • Reaction Initiation: Introduce a sealed, thin-walled glass ampoule containing a precise mass of the synthesized azane;methanesulfonic acid into the vessel. Mechanically break the ampoule beneath the water surface to initiate dissolution.

  • Temperature Tracking: Continuously monitor the temperature change of the solution using a high-precision thermistor. Apply the Regnault-Pfaundler method to correct the adiabatic temperature change for the heat of stirring and minor thermal leakage.

  • Thermodynamic Computation: Calculate Δsol​H∘ . Utilize the established literature values for the formation enthalpies of aqueous constituent ions to compute Δf​H298.15∘​ of the solid salt.

Atmospheric Implications: Aerosol Nucleation Synergy

Beyond industrial applications, the thermodynamic properties of azane;methanesulfonic acid are of paramount importance to atmospheric chemistry. Methanesulfonic acid (MSA) is a primary oxidation product of dimethyl sulfide (DMS), which is emitted in massive quantities by marine phytoplankton.

In the atmosphere, gas-phase MSA interacts with trace bases, predominantly azane (ammonia) and small alkylamines, to drive New Particle Formation (NPF) 2. The thermodynamics of this interaction are dictated by the strong acid-base synergy between the molecules. Proton transfer from MSA to azane is highly exothermal and barrierless, resulting in the formation of thermodynamically stable hydrogen-bonded clusters (e.g., (CH3​SO3−​)(NH4+​) ) 3.

This synergistic stabilization significantly lowers the Gibbs free energy barrier for aerosol nucleation compared to homogeneous nucleation of MSA alone. Consequently, ammonium methanesulfonate clusters rapidly grow into nanoparticles, acting as critical Cloud Condensation Nuclei (CCN) that directly influence global albedo and climate dynamics 4.

AtmosphericNPF MSA MSA (Gas) Cluster MSA-Azane Cluster (Proton Transfer) MSA->Cluster NH3 Azane (Gas) NH3->Cluster Nucleation Aerosol Nucleation Cluster->Nucleation Growth Nanoparticle Growth Nucleation->Growth

Atmospheric aerosol nucleation pathway via MSA and azane synergy.

References

  • Kosova, D. A., Druzhinina, A. I., Tiflova, L. A., & Monayenkova, A. S. (2021). Thermodynamic properties of ammonium methanesulfonate. The Journal of Chemical Thermodynamics.
  • Chen, H., et al. (2020).
  • Liu, et al. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Frontiers in Ecology and Evolution.
  • Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry A.

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Exploratory

Thermal Decomposition Pathway and Stability of Azane;Methanesulfonic Acid: A Technical Guide

Executive Summary Azane;methanesulfonic acid, systematically known as ammonium methanesulfonate ( NH4​CH3​SO3​ ), is a protic organic salt formed by the neutralization of methanesulfonic acid (MSA) with ammonia (azane)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azane;methanesulfonic acid, systematically known as ammonium methanesulfonate ( NH4​CH3​SO3​ ), is a protic organic salt formed by the neutralization of methanesulfonic acid (MSA) with ammonia (azane). It serves as a critical model compound in atmospheric aerosol nucleation[1] and acts as a foundational structural motif in pharmaceutical mesylate salt formulations. Understanding its thermal decomposition pathway is paramount for predicting aerosol lifetimes in the marine boundary layer[2] and for establishing safe processing windows during the hot-melt extrusion of mesylate-based active pharmaceutical ingredients (APIs).

This whitepaper synthesizes the thermodynamic profile, mechanistic degradation pathways, and self-validating analytical protocols required to characterize the thermal stability of ammonium methanesulfonate.

Thermodynamic Profile and Baseline Stability

Before analyzing high-temperature decomposition kinetics, it is necessary to establish the thermodynamic baseline of the intact salt. Low-temperature vacuum adiabatic calorimetry demonstrates that the molar heat capacity of solid ammonium methanesulfonate is highly stable, with thermodynamic functions strictly tabulated between 8.51 K and 345.47 K[3].

The compound exhibits high thermal stability at standard processing temperatures but undergoes rapid degradation once the threshold for MSA pyrolysis is breached.

Quantitative Thermodynamic Data
ParameterValue / ObservationAnalytical Context
Molar Heat Capacity ( Cp​ ) Range 8.51 K to 345.47 KMeasured via vacuum adiabatic calorimetry[3].
Thermal Stability Limit ( Td​ ) ~200 °COnset of mass loss observed in thermogravimetric analysis.
MSA Boiling Point (Reduced Pressure) 167–167.5 °C (at 10 mmHg)Distillation requires vacuum to prevent pyrolysis[4].
MSA Rapid Decomposition > 225 °CAtmospheric pressure decomposition threshold[4].

Mechanistic Pathway of Thermal Decomposition

The thermal degradation of ammonium methanesulfonate is not a single-step shattering of the molecule, but rather a sequential, endothermic cascade driven by proton transfer and subsequent pyrolysis.

  • Proton Transfer and Dissociation: Upon heating near 150–200 °C, the salt undergoes a reversible proton transfer, dissociating into gaseous azane ( NH3​ ) and liquid/vapor methanesulfonic acid ( CH3​SO3​H ).

  • Pyrolysis of Methanesulfonic Acid: Because MSA lacks β -hydrogen atoms, standard β -elimination pathways are sterically and electronically forbidden[4]. Consequently, MSA remains stable up to approximately 180 °C. As temperatures exceed 200 °C, and particularly above 225 °C, MSA undergoes rapid homolytic and heterolytic cleavage[4].

  • Terminal Oxidation/Degradation: The ultimate pyrolysis products of the MSA fraction include sulfur dioxide ( SO2​ ), carbon dioxide ( CO2​ ), and water vapor ( H2​O ), alongside trace volatile methyl thiolates depending on the oxygen fugacity of the environment.

Pathway A Azane;Methanesulfonic Acid (Solid Salt) B Azane (NH3) Gas Phase A->B Thermal Dissociation (~150-200 °C) C Methanesulfonic Acid (MSA) Liquid/Vapor A->C Thermal Dissociation (~150-200 °C) D Decomposition Products (SO2, CO2, H2O) C->D Pyrolysis / Oxidation (> 225 °C)

Fig 1. Thermal decomposition pathway of azane;methanesulfonic acid into primary and secondary products.

Experimental Methodologies: Self-Validating Thermal Profiling

To accurately capture the dissociation and subsequent pyrolysis of azane;methanesulfonic acid without confounding variables (e.g., hygroscopic water absorption), a coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) workflow with Evolved Gas Analysis (EGA) is required.

This protocol is designed as a self-validating system : the initial isothermal hold validates the anhydrous baseline, while EGA orthogonally confirms the identity of the mass-loss fragments to prove the mechanistic pathway.

Step-by-Step Protocol for TGA-DSC-EGA
  • Sample Preparation & Calibration:

    • Action: Weigh 10–15 mg of ammonium methanesulfonate into an aluminum crucible with a pinhole lid.

    • Causality: The pinhole prevents pressure build-up from evolved ammonia gas while maintaining a semi-restricted atmosphere to observe equilibrium shifts, preventing premature sublimation.

  • Baseline Establishment (Isothermal Hold):

    • Action: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Ramp the temperature to 100 °C at 10 °C/min and hold isothermally for 15 minutes.

    • Causality: Ammonium methanesulfonate is highly hygroscopic. This hold drives off surface and bound water. The lack of mass loss after 10 minutes self-validates that the sample is truly anhydrous before true decomposition begins.

  • Dynamic Heating & Dissociation Profiling:

    • Action: Resume heating at 10 °C/min from 100 °C to 400 °C.

    • Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating the NH3​ loss from the MSA pyrolysis) and signal-to-noise ratio for the DSC heat flow detector.

  • Evolved Gas Analysis (Orthogonal Validation):

    • Action: Route the TGA exhaust through a heated transfer line (200 °C) into a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

    • Causality: The heated line prevents the condensation of MSA. Detection of an NH3​ spectral signature prior to SO2​ confirms the sequential dissociation-then-pyrolysis mechanism, validating the TGA mass-loss curve.

Workflow S1 Sample Prep (10-15 mg, Al Crucible) S2 Isothermal Hold (100 °C, N2 Purge) S1->S2 S3 Dynamic Heating (10 °C/min to 400 °C) S2->S3 S4 Evolved Gas Analysis (MS/FTIR Detection) S3->S4

Fig 2. Self-validating TGA-DSC experimental workflow for thermal profiling of mesylate salts.

Implications for Drug Development and Atmospheric Science

Pharmaceutical Formulations: Methanesulfonic acid is frequently used to form mesylate salts of basic APIs to enhance aqueous solubility and bioavailability. The azane;methanesulfonic acid model demonstrates that simple mesylate salts are generally thermally stable up to 200 °C. However, formulation processes like hot-melt extrusion (HME) must strictly operate below 180 °C. Exceeding this threshold risks the localized micro-environmental generation of free MSA, which can catalyze severe API degradation and compromise drug product safety[4].

Atmospheric Aerosol Nucleation: In the marine boundary layer, dimethyl sulfide oxidizes into MSA, which subsequently reacts with atmospheric ammonia (azane) and amines to form stable aerosol nanoparticles[1],[2]. The high thermal stability of the resulting ammonium methanesulfonate clusters ensures these aerosols resist thermal desorption during diurnal temperature cycles. This allows them to persist long enough to act as cloud condensation nuclei (CCN), profoundly impacting global radiative forcing and climate models.

References

  • Thermodynamic properties of ammonium methanesulfonate ResearchG
  • Size-Resolved Chemical Composition of Sub-20 nm Particles from Methanesulfonic Acid Reactions with Methylamine and Ammonia ACS Public
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review Royal Society of Chemistry (RSC)
  • Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation N

Sources

Foundational

Thermodynamic Solvation Dynamics and Application Profiling of Azane;Methanesulfonic Acid (Ammonium Methanesulfonate)

Executive Summary Azane;methanesulfonic acid, universally recognized in industrial and academic literature as ammonium methanesulfonate (AMS), is a highly versatile organic salt (CAS 22515-76-0)[1]. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azane;methanesulfonic acid, universally recognized in industrial and academic literature as ammonium methanesulfonate (AMS), is a highly versatile organic salt (CAS 22515-76-0)[1]. Characterized by its robust methanesulfonate anion and ammonium cation, AMS serves as a critical buffering agent, a precursor for deep eutectic solvents (DES), and a high-performance aqueous electrolyte[2]. This technical whitepaper elucidates the thermodynamic solubility profile of AMS across aqueous and organic media, providing self-validating experimental frameworks for researchers optimizing its use in advanced chemical synthesis, electrochemistry, and materials science.

Physicochemical Fundamentals & Solvation Thermodynamics

The solubility behavior of AMS is fundamentally dictated by the low lattice energy of its crystal structure and the high polarity of its constituent ions. The diffuse negative charge over the sulfonate group (CH₃SO₃⁻) minimizes strong ionic lattice interactions, leading to a relatively low decomposition melting point of 190–193 °C[3].

Causality of Aqueous Solvation: In aqueous environments, the high dielectric constant of water (ε ≈ 78.4) effectively shields the electrostatic attraction between the ammonium cation and the methanesulfonate anion. Both ions participate in extensive hydrogen-bonding networks with water molecules. This drives a highly exothermic enthalpy of dissolution, resulting in near-complete dissociation and exceptional solubility[4]. Because of this complete dissociation, high ionic conductivity, and low toxicity, aqueous AMS is increasingly replacing fluoroboric acid (HBF₄) in industrial tin and lead electroplating applications[4].

Causality of Organic Solvation: In polar organic solvents like methanol and ethanol, AMS remains highly soluble due to the solvents' moderate dielectric constants and hydrogen-bond donor/acceptor capabilities[5]. However, in these media, AMS exists predominantly as solvent-separated ion pairs rather than fully dissociated ions, making it an ideal precursor for metathesis reactions. Conversely, in non-polar solvents (e.g., hexane, chloroform), the lack of a permanent dipole moment prevents the disruption of the crystal lattice energy, rendering the compound completely insoluble.

Solvation AMS Ammonium Methanesulfonate Aq Aqueous Solvents (Water) AMS->Aq ε > 70 Pol Polar Organics (Methanol/Ethanol) AMS->Pol ε ≈ 15-35 NPol Non-Polar Organics (Hexane/Toluene) AMS->NPol ε < 5 Diss Complete Dissociation (High Conductivity) Aq->Diss IonP Ion-Pairing (IL/DES Precursor) Pol->IonP Prec Insoluble (Solid Phase Retained) NPol->Prec

Solvation pathways of ammonium methanesulfonate across different solvent dielectric environments.

Quantitative Solubility and Property Profiles

To facilitate rapid experimental design, the physicochemical and solubility data of AMS are summarized below.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name Azane;methanesulfonic acid
CAS Number 22515-76-0[1]
Molecular Formula CH₃O₃S·NH₄ (or CH₄NO₃S)[1]
Molar Mass 113.14 g/mol [2]
Melting Point 190–193 °C (Decomposes)[3]
Appearance White crystalline solid[2]
Aqueous pH Acidic[3]

Table 2: Differential Solubility Profile Matrix

Solvent ClassSpecific SolventSolubility StatusMechanistic State
Aqueous WaterHighly SolubleComplete ionic dissociation[4]
Polar Protic MethanolSolubleSolvent-separated ion pairs[5]
Polar Protic EthanolModerately SolubleSolvent-separated ion pairs
Polar Aprotic AcetonitrileSparingly SolubleWeak ion-dipole interaction
Non-Polar ChloroformInsolubleIntact crystal lattice[5]
Non-Polar HexaneInsolubleIntact crystal lattice

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal thermodynamic and chemical checks to differentiate between kinetic artifacts and true equilibrium states.

Protocol A: Isothermal Dual-Approach Solubility Determination (Aqueous/Polar Media)

Objective: To determine the precise thermodynamic solubility limit of AMS at a specific temperature (e.g., 298.15 K) for Pitzer modeling[6].

Causality & Validation: Kinetic barriers can cause metastable supersaturated states, leading to falsely elevated solubility readings. By approaching equilibrium from both undersaturation (heating directly to the target) and supersaturation (heating above the target, then cooling), the system self-validates. If both approaches yield identical concentration values, true thermodynamic equilibrium is confirmed.

Step-by-Step Workflow:

  • Sample Preparation: Add an excess of crystalline AMS to two separate hermetically sealed vials containing 10 mL of the target solvent.

  • Thermal Divergence:

    • Vial 1 (Undersaturation): Place directly into a thermostatic shaker set to 298.15 K.

    • Vial 2 (Supersaturation): Heat to 303.15 K until complete dissolution occurs, then transfer to the 298.15 K shaker.

  • Isothermal Equilibration: Agitate both vials at 298.15 K (±0.1 K precision) for 48 hours to ensure complete phase equilibration[6].

  • Isothermal Centrifugation: Centrifuge the vials strictly at 298.15 K to separate the solid phase. Crucial: Centrifuging at ambient room temperature (if it differs from the target) will induce rapid precipitation or redissolution, invalidating the thermodynamic data.

  • Gravimetric Analysis: Extract a known aliquot of the supernatant, evaporate the solvent under reduced pressure, and determine the solute mass gravimetrically.

  • Validation: Compare the calculated concentrations from Vial 1 and Vial 2. A variance of <1% confirms absolute thermodynamic saturation.

Protocol S1 1. Dual-Approach Equilibration (Under/Super-saturation) S2 2. Isothermal Agitation (±0.1°C Precision) S1->S2 S3 3. Isothermal Centrifugation (Phase Separation) S2->S3 S4 4. Gravimetric/HPLC Analysis (Concentration Yield) S3->S4 S5 5. Thermodynamic Validation (Pitzer Modeling) S4->S5

Self-validating isothermal workflow for determining absolute thermodynamic solubility.

Protocol B: Differential Solubility-Driven Metathesis for Ionic Liquid Synthesis

Objective: To synthesize quaternary ammonium methanesulfonate ionic liquids (ILs) using AMS as a precursor in organic media[5].

Causality & Validation: Why use methanol for metathesis? AMS and target quaternary ammonium halides are highly soluble in methanol, whereas inorganic byproducts (e.g., sodium bromide) exhibit negligible solubility in this medium[5]. This differential solubility profile drives the reaction forward via Le Chatelier's principle as the byproduct precipitates out, enabling a self-purifying, self-validating workflow.

Step-by-Step Workflow:

  • Reagent Solvation: Dissolve stoichiometric amounts of the target halide salt and AMS in anhydrous methanol[5].

  • Reaction Propagation: Stir the mixture at ambient temperature for 12 hours. The formation of a dense white precipitate (inorganic halide) acts as a visual validation of reaction progression.

  • Primary Purification (Filtration): Filter the suspension through a 0.22 µm PTFE membrane to remove the insoluble inorganic byproduct.

  • Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator under reduced pressure.

  • Secondary Purification (Solvent Extraction): Wash the resulting viscous liquid with a non-polar solvent (e.g., ethyl acetate or chloroform) to extract unreacted organic impurities. AMS and the resulting IL are entirely insoluble in these non-polar media, ensuring the target product remains intact and uncompromised[5].

  • Vacuum Drying: Dry the final ionic liquid in a vacuum oven at 60 °C for 24 hours to remove residual moisture.

Conclusion

Understanding the solubility profile of azane;methanesulfonic acid is paramount for its application in green chemistry and materials engineering. Its exceptional aqueous solubility enables robust, low-toxicity electrochemical applications, while its selective solubility in polar organics facilitates the high-yield synthesis of advanced ionic liquids and deep eutectic solvents. By leveraging differential solubility and rigorous isothermal protocols, researchers can ensure high-fidelity data and pure synthetic yields.

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Exploratory

material safety data sheet (msds) and toxicity for azane;methanesulfonic acid

An In-depth Technical Guide to the Material Safety and Toxicological Profile of Ammonium Methanesulfonate (Azane;Methanesulfonic Acid) Introduction Ammonium methanesulfonate (CAS No. 22515-76-0), systematically named aza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety and Toxicological Profile of Ammonium Methanesulfonate (Azane;Methanesulfonic Acid)

Introduction

Ammonium methanesulfonate (CAS No. 22515-76-0), systematically named azane;methanesulfonic acid, is the ammonium salt of methanesulfonic acid.[1][2][3] With the chemical formula CH₇NO₃S, it exists as a white to off-white solid and is soluble in water.[2][4] While it may be encountered in various research and development settings, including as a potential salt form for active pharmaceutical ingredients or as a reagent in chemical synthesis, its safety and toxicological profile is not extensively documented in publicly available literature.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a critical analysis of the available Material Safety Data Sheet (MSDS) information and, more importantly, addresses the significant data gaps in its toxicological profile. As a senior application scientist, the objective is not merely to present data but to establish a logical, science-driven framework for safely handling this compound and evaluating its potential risks in a research and development context. We will delve into the known hazards, explain the rationale behind safety protocols, and propose a structured approach for empirical toxicological assessment, a necessary step for any application where human exposure is anticipated.

Part 1: Material Safety Data Sheet (MSDS) Profile: A Critical Analysis

The MSDS is the foundational document for chemical safety. For ammonium methanesulfonate, it provides essential, albeit incomplete, information.

Identification and Physicochemical Properties

A clear understanding of a compound's basic properties is the first step in a robust safety assessment.

PropertyValueReference
Chemical Name Ammonium methanesulfonate[2]
Synonyms Azane;methanesulfonic acid, Methanesulfonic acid ammonium salt[1][2]
CAS Number 22515-76-0[1][2][3]
Molecular Formula CH₇NO₃S or CH₃O₃S·NH₄[1][2]
Molecular Weight 113.14 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 198-201 °C (with decomposition)[2][5]
Solubility Soluble in water[4]
Hazard Identification (GHS Classification)

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. According to available safety data sheets, ammonium methanesulfonate is classified as follows.[1]

GHS ClassificationHazard StatementPictogram
Skin Irritation, Category 2H315: Causes skin irritationExclamation Mark
Eye Irritation, Category 2H319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory system)H335: May cause respiratory irritationExclamation Mark

Diagram 1: GHS Hazard Profile for Ammonium Methanesulfonate

GHS_Profile cluster_GHS GHS Classification for Ammonium Methanesulfonate cluster_Hazards Identified Hazards Compound {Ammonium Methanesulfonate | CAS: 22515-76-0} H315 Skin Irritation (Cat. 2) H315: Causes skin irritation Compound->H315 H319 Eye Irritation (Cat. 2) H319: Causes serious eye irritation Compound->H319 H335 STOT SE 3 H335: May cause respiratory irritation Compound->H335

Caption: GHS hazard classifications for ammonium methanesulfonate.

Expert Insight: The GHS classification points towards ammonium methanesulfonate being an irritant upon direct contact with the skin, eyes, and respiratory tract.[1] This is a significant finding that directly informs handling procedures. However, it is critical to contrast this with the hazard profile of its parent compound, methanesulfonic acid, which is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[6][7] While the ammonium salt is less aggressive, the underlying potential for tissue damage from the methanesulfonate moiety in a different chemical environment should not be dismissed. The current classification for the ammonium salt lacks information on systemic or long-term effects.

Safe Handling, Storage, and Emergency Procedures

The identified hazards dictate the necessary precautions for safe laboratory practice.

  • Handling:

    • Ventilation: Always handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[1][3] This is a direct consequence of its classification as a respiratory irritant (H335).

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3] This is mandated by the skin (H315) and eye (H319) irritation classifications. In cases where dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][4]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Accidental Release and First Aid:

    • Spill: In case of a spill, avoid creating dust.[3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.

    • First Aid:

      • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

      • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

      • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3]

Part 2: Toxicological Assessment - Bridging the Data Gaps

A striking feature of ammonium methanesulfonate's safety profile is the absence of comprehensive toxicological data.

Current State of Toxicological Knowledge

For many critical toxicological endpoints, the available MSDSs repeatedly state "no data available."[1][3] This includes:

  • Acute oral, dermal, and inhalation toxicity (LD50/LC50 values)

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity – repeated exposure

Trustworthiness Pillar: It is a fundamental principle of toxicology and drug development that an absence of data does not equate to an absence of hazard. For any novel application, particularly in drug development where a compound may be administered to humans, this lack of information necessitates a structured, empirical toxicological evaluation. Relying solely on the irritant classification would be a significant oversight.

A Framework for Empirical Toxicity Testing

A tiered, stepwise approach to toxicity testing is the industry standard for efficiently and ethically evaluating a compound's potential hazards.

Diagram 2: Tiered Toxicological Testing Workflow

Tiered_Testing cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute Studies (If Warranted) Start Ammonium Methanesulfonate (Limited Data) Ames Protocol 1: Ames Test (Bacterial Mutagenicity) Start->Ames Cyto Protocol 2: Cytotoxicity Assay (e.g., MTT, LDH) Start->Cyto Decision1 Assess Genotoxic Potential Ames->Decision1 Decision2 Systemic Exposure Intended? Cyto->Decision2 AcuteOral Acute Oral Toxicity (e.g., OECD 423) Dermal Acute Dermal Toxicity / Irritation Decision1->Decision2 Negative Decision2->AcuteOral Yes Decision2->Dermal Yes

Caption: A proposed tiered workflow for the toxicological evaluation of ammonium methanesulfonate.

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Causality and Purpose: This assay is a rapid and widely used in vitro screen to detect a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. This is a critical first step in assessing genotoxicity, especially since related methanesulfonate esters are known mutagens.[8]

  • Methodology:

    • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver homogenate, S9 fraction). This is crucial as some chemicals only become mutagenic after being metabolized.

    • Dose Selection: Perform a preliminary range-finding study to determine a suitable dose range, aiming for the highest dose to be 5000 µ g/plate or the limit of solubility/cytotoxicity.

    • Plate Incorporation Method: a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count in one or more strains.

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Causality and Purpose: This assay provides a quantitative measure of a chemical's ability to cause cell death or inhibit cell proliferation. It is essential for determining a compound's potency and establishing relevant concentration ranges for more complex assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of ammonium methanesulfonate in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated and solvent controls.

    • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).

Context from Related Compounds: A Word of Caution

The toxicity of structurally related compounds can provide valuable, albeit cautionary, insights.

  • Methanesulfonic Acid (Parent Acid): As noted, the parent acid is corrosive and acutely toxic.[7][9] The oral LD50 in rats has been reported at 200-649 mg/kg, indicating significant toxicity upon ingestion.[6][9][10]

  • Methanesulfonate Esters (e.g., Methyl Methanesulfonate - MMS): These compounds are fundamentally different from the ammonium salt. They are potent alkylating agents, meaning they can transfer a methyl group to nucleophilic sites in cells, including DNA. This mechanism makes them classic examples of genotoxic and carcinogenic substances.[8][11] MMS is reasonably anticipated to be a human carcinogen.[11]

Expert Insight: It is imperative to distinguish between the ammonium salt and the alkylating esters. Ammonium methanesulfonate is an ionic salt and does not possess the alkylating capabilities of MMS. However, the known hazards within the broader chemical family underscore the necessity for a thorough and cautious toxicological evaluation. The principle of "guilt by association" is not scientifically rigorous, but it does justify a higher level of scrutiny.

Part 3: Risk Assessment and Conclusion

A comprehensive risk assessment integrates hazard identification with potential exposure scenarios.

Synthesizing the Data for Risk Assessment

A formal risk assessment follows a logical progression, moving from intrinsic hazard to real-world risk.

Risk_Assessment node1 { Hazard Identification |  What are the adverse effects? | - Skin/Eye/Resp Irritation [1]| - Data gaps (mutagenicity, etc.)} node2 { Dose-Response Assessment |  At what dose do effects occur? | - Requires empirical data (e.g., IC50 from cytotoxicity assay, LD50 from acute studies)} node1->node2 node4 { Risk Characterization |  What is the probability of harm? | - Combines hazard and exposure data to estimate risk to researchers} node2->node4 node3 { Exposure Assessment |  What is the level of exposure? | - Inhalation of dust | - Dermal contact | - Duration and frequency} node3->node4

Sources

Foundational

Spectroscopic Characterization of Azane; Methanesulfonic Acid (Ammonium Methanesulfonate): An In-Depth Technical Guide

Executive Summary Azane; methanesulfonic acid, systematically known as ammonium methanesulfonate (AMS), is a highly water-soluble organic salt with the formula CH3​SO3−​NH4+​ . It plays a critical role as an intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azane; methanesulfonic acid, systematically known as ammonium methanesulfonate (AMS), is a highly water-soluble organic salt with the formula CH3​SO3−​NH4+​ . It plays a critical role as an intermediate in active pharmaceutical ingredient (API) synthesis, a component in specialized ionic liquids, and a key species in atmospheric aerosol formation[1][2].

Accurate structural characterization of AMS is paramount for quality control and mechanistic studies. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of AMS using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, emphasizing the causality behind experimental choices and spectral shifts.

Mechanistic Principles of Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of AMS requires careful consideration of solvent dynamics and proton exchange mechanisms.

  • Causality of Solvent Selection: The choice between Deuterium Oxide ( D2​O ) and deuterated Dimethyl Sulfoxide (DMSO- d6​ ) dictates the visibility of the ammonium cation. In D2​O , the NH4+​ protons undergo rapid intermolecular exchange with the deuterated solvent, converting to ND4+​ and rendering the ammonium signal invisible (or merged with the residual HOD peak at δ 4.79 ppm)[3]. To directly observe the NH4+​ resonance, an aprotic solvent like DMSO- d6​ must be used, which restricts rapid proton exchange and reveals the NH4+​ signal as a broad peak around δ 7.0–7.5 ppm.

  • Methanesulfonate Anion: The methyl group ( CH3​ ) of the methanesulfonate anion is isolated from any adjacent spin-active nuclei. Consequently, it does not experience J-coupling and appears as a sharp singlet in 1 H NMR ( δ ~2.8 ppm in D2​O ) and a single peak in 13 C NMR ( δ ~39.5 ppm)[3][4].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the solid-state environment of AMS, specifically the extensive hydrogen-bonding network between the NH4+​ cation and the SO3−​ anion.

  • S=O and C-S Vibrational Modes: The methanesulfonate anion exhibits characteristic symmetric and asymmetric S=O stretching modes. In a purely ionic or liquid state, these peaks appear around 1000 cm−1 and 1150 cm−1 , respectively. However, in the solid state, strong hydrogen bonding from the ammonium cation polarizes the S=O bonds. This interaction alters the vibrational force constants, leading to a noticeable upshift and potential factor group splitting of the S=O stretching modes (often shifting the asymmetric stretch toward 1180–1220 cm−1 )[5][6].

  • N-H Stretching: The N-H stretch of the ammonium ion typically appears as a broad band between 3000 and 3300 cm−1 . The broadening is a direct consequence of the diverse hydrogen-bonding microenvironments within the crystal lattice[1][2].

H_Bonding Crystal Solid-State Crystal Lattice [NH4]+ [CH3SO3]- HBond Extensive Intermolecular Hydrogen Bonding Crystal->HBond NH_Effect N-H Bond Weakening (Downshift & Broadening) HBond->NH_Effect SO_Effect S=O Bond Polarization (Asymmetric Stretch Upshift) HBond->SO_Effect Spectra Observed FTIR Spectrum (Distinct from Liquid Phase) NH_Effect->Spectra SO_Effect->Spectra

Caption: Fig 1: Causality of hydrogen bonding on the FTIR spectral shifts of ammonium methanesulfonate.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols integrate self-validating steps that prevent misinterpretation due to environmental contamination or instrumental drift.

Quantitative NMR Protocol
  • Sample Preparation: Weigh 15–20 mg of high-purity AMS.

  • Internal Standardization (Self-Validation): Add 0.6 mL of D2​O containing 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal reference. TSP ensures that the chemical shift calibration is absolute (set to δ 0.00 ppm), validating the position of the methanesulfonate methyl peak[7].

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1 H NMR spectrum at 298 K using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds.

  • Data Validation: Inspect the residual HOD peak. A significantly enlarged HOD peak indicates sample hygroscopicity and moisture absorption, which can cause slight concentration-dependent shifts in the spectrum.

ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr pellets can induce solid-state ion exchange (forming potassium methanesulfonate and ammonium bromide) under high pressure, destroying the native crystalline structure of AMS[8].

  • Background Acquisition (Self-Validation): Clean the diamond/ZnSe ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm−1 resolution). Validation Check: Ensure the absence of atmospheric CO2​ (sharp doublet at ~2350 cm−1 ) and water vapor bands.

  • Sample Application: Place 2–5 mg of solid AMS directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm−1 using 32–64 scans to maximize the signal-to-noise ratio[5][9].

  • Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration.

Workflow Start Azane; Methanesulfonic Acid Sample Preparation NMR NMR Spectroscopy (DMSO-d6 or D2O) Start->NMR FTIR ATR-FTIR Spectroscopy (Solid State) Start->FTIR NMR_Val Self-Validation: Internal Standard & Solvent Peak NMR->NMR_Val FTIR_Val Self-Validation: Background Subtraction (CO2/H2O) FTIR->FTIR_Val Data Data Synthesis & Structural Confirmation NMR_Val->Data FTIR_Val->Data

Caption: Fig 2: Self-validating spectroscopic workflow for ammonium methanesulfonate.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for AMS, synthesized from authoritative spectral databases and literature[3][4][5][9].

Table 1: NMR Chemical Shifts for Ammonium Methanesulfonate
NucleusSolventChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H D2​O 2.80Singlet (s)3H CH3​−S
1 H D2​O N/A (Exchanges)-- NH4+​
1 H DMSO- d6​ 2.35Singlet (s)3H CH3​−S
1 H DMSO- d6​ 7.00 – 7.50Broad Singlet (br s)4H NH4+​
13 C D2​O 39.5Singlet (s)1C CH3​−S
Table 2: ATR-FTIR Wavenumbers and Assignments
Wavenumber ( cm−1 )IntensityVibrational Mode AssignmentCausality / Structural Note
3000 – 3300 Strong, Broad ν(N-H) stretchingBroadened due to extensive intermolecular H-bonding.
2930, 2850 Weak ν(C-H) stretchingSymmetric and asymmetric methyl stretches.
1420 Medium δ(N-H) bendingCharacteristic ammonium deformation.
1180 – 1220 Strong νas​(S=O) asymmetric stretchUpshifted due to H-bonding polarization in the solid state.
1030 – 1050 Strong νs​(S=O) symmetric stretchPrimary indicator of the intact sulfonate group.
770 – 780 Medium ν(C-S) stretchingConfirms the carbon-sulfur backbone integrity.

References

  • Infrared Studies of the Reaction of Methanesulfonic Acid with Trimethylamine on Surfaces Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Structure and vibrational spectroscopy of methanesulfonic acid Source: Royal Society Open Science URL:[Link]

  • Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Methanesulfonic acid, ammonium salt - SpectraBase Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

  • Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Exploratory

Determining the pKa and Dissociation Constants of Azane and Methanesulfonic Acid (Ammonium Methanesulfonate)

Executive Summary The precise determination of acid dissociation constants ( pKa​ ) is foundational to understanding the pharmacokinetic profiling, solubility, and reactivity of pharmaceutical salts. This whitepaper prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of acid dissociation constants ( pKa​ ) is foundational to understanding the pharmacokinetic profiling, solubility, and reactivity of pharmaceutical salts. This whitepaper provides an in-depth methodological framework for determining the pKa​ and dissociation constants of ammonium methanesulfonate , a salt formed by the neutralization of azane (ammonia, NH3​ ) and methanesulfonic acid (MSA, CH3​SO3​H ). Because this compound consists of a weak base and a very strong acid, standard aqueous titration cannot accurately resolve both dissociation constants due to the solvent leveling effect. Herein, we detail a bifurcated analytical approach—combining aqueous potentiometry and non-aqueous NMR spectroscopy—to rigorously quantify the thermodynamic properties of both components.

Theoretical Framework: Acid-Base Dynamics

Ammonium methanesulfonate dissociates completely in water into the ammonium ion ( NH4+​ ) and the methanesulfonate ion ( CH3​SO3−​ ).

  • Azane (Ammonia): While azane itself has a pKa​ of ~35 (representing the loss of a proton to form the amide ion, NH2−​ ), in pharmaceutical and aqueous contexts, the " pKa​ of ammonia" universally refers to the dissociation of its conjugate acid, the ammonium ion ( NH4+​ )[1]. This value is approximately 9.25 at 25°C.

  • Methanesulfonic Acid (MSA): MSA is a strong organic acid. Its pKa​ is widely reported between -1.86 and -1.9[2]. Because its pKa​ is significantly lower than that of the hydronium ion ( H3​O+ , pKa​ = -1.74), it exhibits complete dissociation in water.

G Salt Ammonium Methanesulfonate (Solid/Aqueous) Dissociation Complete Dissociation (Water) Salt->Dissociation MSA Methanesulfonate (CH3SO3-) Spectator in pH > 0 Dissociation->MSA NH4 Ammonium (NH4+) Active Acidic Species Dissociation->NH4 Equilibrium Weak Acid Equilibrium Ka NH4->Equilibrium NH3 Azane (NH3) + H+ pKa ~ 9.25 Equilibrium->NH3

Fig 1: Aqueous dissociation pathway of ammonium methanesulfonate highlighting active equilibria.

Quantitative Physicochemical Summary

The following table synthesizes the thermodynamic constants that govern the behavior of the azane;methanesulfonic acid system:

ComponentIUPAC NameFormula pKa​ (25°C) Ka​ Measurement Environment
Conjugate Acid of Azane Ammonium NH4+​ 9.25 5.62×10−10 Aqueous
Methanesulfonic Acid Methanesulfonic Acid CH3​SO3​H -1.86 to -1.9 ∼7.94×101 Non-aqueous / Hammett

Methodological Rationale (Causality)

A single analytical method cannot determine the pKa​ of both components due to the leveling effect of water .

  • Why Potentiometry for Azane? The pKa​ of NH4+​ (9.25) falls perfectly within the dynamic range of a standard glass pH electrode in water (pH 0-14). Aqueous potentiometric titration is therefore the most direct and accurate method.

  • Why NMR for MSA? Because MSA is a strong acid ( pKa​<0 ), it is fully deprotonated in water. To observe the equilibrium between CH3​SO3​H and CH3​SO3−​ , we must force protonation using highly concentrated acidic media (e.g., sulfuric acid solutions). By tracking the chemical shift of the methyl protons via 1H -NMR across a gradient of the Hammett acidity function ( H0​ ), we can extrapolate the pKa​ [3].

Workflow Start Ammonium Methanesulfonate Sample Preparation Split Divergent Analytical Pathways Start->Split Path1 Azane (NH4+) Analysis Split->Path1 Path2 Methanesulfonic Acid Analysis Split->Path2 Titration Potentiometric Titration (Aqueous NaOH, 25°C) Path1->Titration pKa1 Determine pKa ~ 9.25 (Half-Equivalence Point) Titration->pKa1 NMR 1H-NMR Spectroscopy (H2SO4 Hammett Acidity Series) Path2->NMR pKa2 Determine pKa ~ -1.9 (Chemical Shift Inflection) NMR->pKa2

Fig 2: Divergent experimental workflows for determining the pKa of strong and weak components.

Protocol I: Potentiometric Determination of Azane (Ammonium) pKa​

This protocol utilizes a self-validating standard addition method to determine the pKa​ of the ammonium ion.

Reagents & Equipment
  • 0.1 M Ammonium methanesulfonate solution (prepared in CO2​ -free, ultra-pure water).

  • 0.1 M Sodium Hydroxide ( NaOH ), standardized against Potassium Hydrogen Phthalate (KHP).

  • Thermostated titration vessel maintained at 25.0 ± 0.1 °C under a nitrogen blanket.

  • High-precision pH meter with a calibrated glass electrode.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01. Verify the Nernstian slope is >98%.

  • Sample Preparation: Pipette exactly 50.0 mL of the 0.1 M ammonium methanesulfonate solution into the thermostated vessel. Allow 10 minutes for thermal equilibration.

  • Titration Execution: Add the standardized 0.1 M NaOH titrant in 0.5 mL increments. As the pH approaches 8.5, reduce the increment volume to 0.1 mL to capture the equivalence point accurately.

  • Equilibrium Verification: After each addition, wait until the pH drift is less than 0.005 pH units/minute before recording the value. This ensures thermodynamic equilibrium.

  • Data Processing: Plot the titration curve (pH vs. Volume of NaOH ). Calculate the first derivative ( dVdpH​ ) to identify the exact equivalence volume ( Veq​ ).

  • pKa​ Extraction: According to the Henderson-Hasselbalch equation, the pKa​ equals the pH at the half-equivalence point ( 2Veq​​ ). Apply the Debye-Hückel equation to correct for ionic strength and obtain the thermodynamic pKa​ .

Protocol II: NMR-Based Determination of Methanesulfonic Acid pKa​

Because MSA is fully dissociated in water, we must use the Hammett Acidity Function ( H0​ ) in sulfuric acid to observe its protonation state.

Reagents & Equipment
  • Aqueous Sulfuric Acid ( H2​SO4​ ) solutions ranging from 0% to 98% w/w.

  • Methanesulfonic acid (high purity).

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal NMR reference.

  • 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Media Preparation: Prepare ten H2​SO4​ solutions with known Hammett acidity values ( H0​ ranging from 0 to -10).

  • Sample Spiking: Add a constant, trace concentration of MSA (e.g., 0.05 M) to 1.0 mL of each H2​SO4​ solution. Add a sealed capillary containing DSS in D2​O to each NMR tube (to prevent DSS degradation in strong acid while providing a lock and reference).

  • Spectral Acquisition: Acquire 1H -NMR spectra for each sample at 25.0 °C.

  • Chemical Shift Tracking: Record the chemical shift ( δ ) of the MSA methyl protons ( −CH3​ ). The shift will move downfield as the sulfonate group becomes protonated in higher concentrations of H2​SO4​ .

  • Self-Validating Data Fit: Plot the observed chemical shift ( δobs​ ) against the H0​ of the corresponding solution. Fit the data to the sigmoidal equation:

    H0​=pKa​+log(δA−​−δobs​δobs​−δHA​​)

    Where δHA​ is the shift of the fully protonated acid and δA−​ is the shift of the fully deprotonated sulfonate. The inflection point of this curve yields the pKa​ of MSA (expected ~ -1.86).

Data Synthesis: Calculating the Overall Dissociation Constant

For the salt ammonium methanesulfonate ( NH4​CH3​SO3​ ), the overall dissociation in water is not governed by a single Ka​ , but by the independent behaviors of its constituent ions.

Upon dissolution:

NH4​CH3​SO3​(s)→NH4+​(aq)+CH3​SO3−​(aq)

The dissociation constant of the active weak acid component ( NH4+​ ) is calculated directly from the pKa​ :

Ka​=10−pKa​=10−9.25=5.62×10−10

Because the pKa​ of MSA is -1.86, its conjugate base ( CH3​SO3−​ ) is exceptionally weak ( pKb​=14−(−1.86)=15.86 ). Therefore, the methanesulfonate ion does not undergo any meaningful hydrolysis in water and acts purely as a spectator ion. The pH of an ammonium methanesulfonate solution is thus entirely dictated by the weak acid dissociation of the azane conjugate acid.

References

  • Ammonia | NH3 | CID 222 - PubChem - NIH National Center for Biotechnology Inform
  • METHANE SULPHONIC ACID 70% - Ataman Kimya
  • Sulfonic acid - Overview and pKa properties LS College.
  • Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Azane;Methanesulfonic Acid (Ammonium Methanesulfonate) as a High-Performance Volatile Mobile Phase Additive in LC-MS

Introduction and Mechanistic Insights The analysis of basic peptides, oligonucleotides, and polar pharmaceutical compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a persistent chromatographic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The analysis of basic peptides, oligonucleotides, and polar pharmaceutical compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a persistent chromatographic challenge. Analysts must balance chromatographic resolution (peak shape and retention) with mass spectrometric sensitivity (ionization efficiency).

Historically, Trifluoroacetic acid (TFA) has been the gold standard for reversed-phase liquid chromatography (RPLC) of peptides due to its exceptional ion-pairing capabilities. However, TFA causes severe electrospray ionization (ESI) signal suppression and exhibits strong memory effects on silica-based stationary phases[1].

The Solution: Azane;methanesulfonic acid , commonly known as Ammonium Methanesulfonate (AMS) . Formed by the neutralization of methanesulfonic acid (MSA) with azane (ammonia), this additive provides the robust ion-pairing strength of a sulfonate while maintaining the high volatility required for MS detection[2].

The Causality of AMS Superiority in ESI-MS

To understand why AMS outperforms traditional additives, we must examine the physical chemistry of the ESI droplet:

  • Ion-Pairing & Silanol Masking: MSA is a strong organic acid (pKa ~ -1.9). In the mobile phase, the methanesulfonate anion forms a neutral, hydrophobic ion-pair with the positively charged basic residues of the analyte. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, eliminating peak tailing[3].

  • Gas-Phase Dissociation (The MS Advantage): In the ESI source, TFA forms tightly bound ion-pairs with analytes that persist into the gas phase, preventing the release of the protonated analyte [M+H]+ and suppressing the MS signal. Conversely, the AMS ion-pair has a significantly lower gas-phase binding energy. As the droplet desolvates, ammonium methanesulfonate readily dissociates and evaporates as ammonia gas and volatile MSA, leaving the naked, protonated analyte for highly sensitive MS detection[4].

  • Elimination of Hysteresis: Unlike TFA, which permanently alters the hydrophobicity of C18 columns, AMS exhibits no irreversible adsorption or pH hysteresis, allowing columns to be easily regenerated[5].

G A Analyte in Mobile Phase B ESI Droplet Formation A->B C TFA Ion-Pair (Strong Bond) B->C TFA Additive E AMS Ion-Pair (Weak Bond) B->E AMS Additive D Signal Suppression (Neutral Complex) C->D Incomplete Dissociation F Protonated Analyte [M+H]+ E->F Readily Dissociates G High MS Signal F->G

ESI mechanism: AMS enables efficient gas-phase dissociation compared to TFA.

Comparative Analysis of Mobile Phase Additives

To guide method development, the following table synthesizes the quantitative and qualitative performance metrics of AMS against conventional mobile phase additives.

AdditiveConcentrationVolatilityIon-Pairing StrengthMS Signal SuppressionColumn Memory EffectBest Use Case
Formic Acid (FA) 0.1% (v/v)HighWeakLowNoneSmall molecules, neutral/acidic drugs
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)HighStrongHigh Severe UV-only peptide mapping
Ammonium Acetate 10 mMHighModerateLowNoneHigh-pH LC-MS applications
Ammonium Methanesulfonate 10 - 20 mMHighStrong Low-Moderate Low Basic peptides, polar drugs in LC-MS

Experimental Protocols

The following protocols outline a self-validating system for integrating AMS into your LC-MS workflows.

Protocol A: Preparation of 10 mM Ammonium Methanesulfonate (pH 3.0)

Note: Always prepare the aqueous buffer prior to the addition of organic modifiers to ensure accurate pH measurement and prevent salt precipitation.

Materials:

  • Methanesulfonic acid (MSA), LC-MS grade ( ≥99.0% )

  • Azane (Ammonia) solution, LC-MS grade (25% in water)

  • Ultrapure Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Dilution: Add approximately 900 mL of ultrapure water to a 1000 mL volumetric flask.

  • Acid Addition: Carefully pipette 648 µL of concentrated MSA (approx. 10 mmol) into the water. Stir gently.

  • Titration: Submerge a calibrated pH probe into the solution. Dropwise, add the 25% ammonia solution until the pH reaches exactly 3.0. Causality check: Titrating to pH 3.0 ensures the MSA is partially neutralized to the ammonium salt, providing optimal buffering capacity while keeping acidic silanols fully protonated.

  • Volume Adjustment: Remove the pH probe, rinse it into the flask with ultrapure water, and bring the final volume to 1000 mL.

  • Filtration: Filter the mobile phase through a 0.2 µm regenerated cellulose (RC) membrane to remove particulates.

  • Degassing: Sonicate the solution for 10 minutes to remove dissolved gases that could cause pump cavitation.

Protocol B: LC-MS System Equilibration & Self-Validation Workflow

To guarantee that the system is free of memory effects and ready for quantitative analysis, follow this validation sequence.

  • System Purge: Purge the LC pumps with the new AMS mobile phase for 5 minutes at 2.0 mL/min (bypassing the column).

  • Column Equilibration: Connect the analytical column (e.g., C18 or HILIC). Flush the column with at least 10 column volumes (CV) of the initial gradient composition.

  • Blank Injection (Self-Validation 1): Inject a blank solvent (e.g., 5% Acetonitrile in water). Monitor the Total Ion Chromatogram (TIC). The baseline should be stable without ghost peaks. If the system was previously exposed to TFA, a baseline drift may occur as the AMS displaces residual TFA from the stationary phase.

  • System Suitability Test (SST) (Self-Validation 2): Inject a known basic peptide reference standard. Calculate the asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 validates that the AMS is effectively masking silanol interactions.

  • Acquisition: Proceed with the analytical sequence.

Workflow Step1 1. Mobile Phase Prep Titrate MSA with Azane Step2 2. Column Equilibration Flush 10 Column Volumes Step1->Step2 Step3 3. System Suitability (SST) Inject Reference Standard Step2->Step3 Step4 4. LC-MS Acquisition Gradient Elution & ESI-MS Step3->Step4 Step5 5. Data Validation Check Peak Symmetry & S/N Step4->Step5

Step-by-step workflow for implementing AMS in LC-MS protocols.

Data Interpretation & Troubleshooting

  • Observation: Elevated MS background noise at low m/z ranges.

    • Causality: High concentrations of AMS ( >20 mM) can lead to cluster formation in the ESI source.

    • Action: Reduce the AMS concentration to 5–10 mM. The ion-pairing efficiency of MSA is exceptionally high, meaning lower concentrations are often sufficient compared to ammonium acetate[3].

  • Observation: Retention times shift earlier over multiple injections.

    • Causality: Insufficient column equilibration. Because AMS modifies the surface charge dynamics of the column, the stationary phase must be fully saturated with the ion-pair reagent.

    • Action: Increase the initial equilibration time to 15–20 CVs before the first injection.

References

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. URL: [Link]

  • Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development of methods for assessment of pharmaceutical peptides' purity. PubMed. URL:[Link]

  • Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. ResearchGate. URL:[Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry - ACS Publications. URL:[Link]

  • Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development. Open University. URL:[Link]

Sources

Application

Application Note: Synthesis and Characterization of Azane-Methanesulfonic Acid Protic Ionic Liquids

Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Overview Protic ionic liquids (PILs) derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

Protic ionic liquids (PILs) derived from the neutralization of azane (ammonia, NH3​ ) or its alkyl-substituted derivatives with methanesulfonic acid (MSA, CH3​SO3​H ) represent a highly versatile class of non-aqueous electrolytes. These ammonium methanesulfonate systems are characterized by their tunable physicochemical properties, including high thermal stability, broad electrochemical windows, and exceptional ionic conductivity, making them critical for applications ranging from proton exchange membrane (PEM) fuel cells to active pharmaceutical ingredient (API) formulation and biomass pretreatment[1].

The Causality of the Proton Transfer Mechanism

The formation of an azane-methanesulfonate PIL is fundamentally driven by a Brønsted-Lowry acid-base neutralization[2]. The proton ( H+ ) from the highly acidic methanesulfonic acid is transferred to the lone pair of the nitrogen atom on the azane/amine base, forming an ion pair (e.g., [NH4​]+ and [CH3​SO3​]− ).

Understanding the proton conduction mechanism within these liquids is critical for downstream applications. Under strictly anhydrous conditions, proton transport behavior is temperature-dependent:

  • Above the Melting Point ( T>Tm​ ): Conduction is dominated by the Vehicle Mechanism , where intact protonated cations migrate through the medium. This behavior mathematically aligns with the Vogel-Fulcher-Tammann (VFT) equation[3].

  • Below the Melting Point ( T<Tm​ ): In the supercooled or solid state, conduction shifts to a Proton Hopping (Grotthuss) Mechanism , characterized by protons jumping between adjacent donor and acceptor sites, which follows Arrhenius kinetics[3].

The Criticality of Anhydrous Conditions

A self-validating synthesis protocol must account for the profound hygroscopicity of methanesulfonate anions. Trace water acts as a plasticizer, artificially lowering the melting point and skewing conductivity data by introducing aqueous proton conduction pathways[3]. Therefore, deep desiccation using phosphorus pentoxide ( P2​O5​ ) is not merely a drying step, but a strict requirement to isolate the intrinsic properties of the PIL[2].

Experimental Protocol: Step-by-Step Synthesis

The following methodology outlines the synthesis of azane-methanesulfonic acid PILs (applicable to aqueous ammonia, triethylamine, diethylmethylamine, and trioctylamine precursors).

Materials and Reagents
  • Brønsted Acid: Methanesulfonic acid ( 99.0% purity).

  • Brønsted Base: Azane derivative (e.g., Triethylamine, Diethylmethylamine) ( 99.0% purity).

  • Solvents: Anhydrous Methanol (Reaction medium), Ethyl Acetate / Diethyl Ether (Washing).

  • Desiccant: Phosphorus pentoxide ( P2​O5​ ).

Phase 1: Controlled Neutralization

Causality Insight: The proton transfer reaction is violently exothermic. Performing this in a heat-dissipating solvent under an ice bath prevents the thermal degradation of the amine and suppresses oxidative side reactions.

  • Preparation: Dissolve 0.1 mol of the selected azane/amine base in 200 mL of anhydrous methanol within a 500 mL round-bottom flask[2].

  • Thermal Control: Submerge the flask in an ice bath (0–5 °C) and initiate vigorous magnetic stirring at 600 rpm[2].

  • Equimolar Addition: Load 0.1 mol of methanesulfonic acid into a dropping funnel. Add the acid dropwise to the amine solution over 60 minutes[4].

  • Maturation: Remove the ice bath. Seal the flask under an inert atmosphere (Nitrogen/Argon) and allow the mixture to stir at room temperature for 24 to 48 hours to guarantee complete stoichiometric conversion[2].

Phase 2: Purification and Deep Desiccation

Causality Insight: Unreacted precursors and reaction solvents must be stripped without inducing thermal decomposition. Vacuum drying with a chemical desiccant ensures the complete removal of tightly bound hydration spheres around the sulfonate anion. 5. Solvent Evaporation: Transfer the mixture to a rotary evaporator. Strip the methanol at 40 °C under a reduced pressure of 0.1 MPa for 2 to 3 hours until a viscous liquid or crude solid remains[2]. 6. Washing: Wash the crude PIL three times with 200 mL aliquots of ethyl acetate or diethyl ether to extract unreacted non-polar precursors. Decant the supernatant carefully[2]. 7. Deep Drying: Place the washed PIL in a vacuum drying oven equipped with a secondary chamber containing fresh P2​O5​ . Maintain the oven at 60 °C and 0.1 MPa vacuum for 72 to 120 hours[2]. Crucial Step: Replace the P2​O5​ every 12-24 hours to maintain a high moisture-absorption gradient.

Phase 3: System Validation

To ensure the protocol has yielded a self-validating system, perform the following quality control checks:

  • Karl Fischer Titration: Confirm water content is below 500 ppm[5].

  • 1 H and 13 C NMR Spectroscopy: Verify the absence of solvent peaks (methanol/ether) and confirm the stoichiometric 1:1 integration of the cation protons against the methanesulfonate methyl protons ( CH3​SO3−​ at ~2.5-2.8 ppm)[4].

Quantitative Data: Physicochemical Properties

The structural variation of the azane precursor dictates the macroscopic properties of the resulting ionic liquid. The table below summarizes the thermal and electrochemical profiles of key azane-methanesulfonate derivatives.

Protic Ionic Liquid (PIL)Cation PrecursorMelting Point (°C)ConductivityKey Application
Ammonium methanesulfonate Azane (Ammonia)~20 - 170*N/ABiochemical buffering, organic synthesis[6]
Triethylammonium methanesulfonate Triethylamine17.4 - 33.131.1 mS/cm (at 120°C)PEM Fuel Cells, Lignocellulose pretreatment[1][7]
Diethylmethylammonium methanesulfonate Diethylmethylamine37.72.85 mS/cm (at 25°C)Anhydrous proton conductors, Supercapacitors[3]
Trioctylammonium methanesulfonate Trioctylamine< 25 (Liquid at RT)~10⁻³ mS/cm (at 60°C)3D printable polymer electrolytes, Ionogels[4]

*Note: The melting point of unsubstituted ammonium methanesulfonate varies drastically in literature based on hydration levels and crystalline polymorphism.

Workflow and Mechanistic Visualizations

SynthesisWorkflow A Precursor Preparation Azane/Amine in Methanol B Dropwise Neutralization Methanesulfonic Acid (Ice Bath) A->B Equimolar Addition C Reaction Maturation Stirring at RT (24-48h) B->C Exothermic Control D Solvent Evaporation Rotary Evaporation (40°C) C->D E Solvent Washing Ethyl Acetate / Ether D->E Remove Unreacted F Deep Desiccation Vacuum Oven with P₂O₅ (60°C) E->F Remove Trace Water G Pure Protic Ionic Liquid [Azane][MSA] F->G Anhydrous State

Caption: Step-by-step synthetic workflow for azane-methanesulfonate protic ionic liquids.

Mechanism cluster_Conduction Proton Conduction Mechanisms (Anhydrous) Acid Brønsted Acid Methanesulfonic Acid (MSA) PT Proton Transfer (H⁺) Exothermic Neutralization Acid->PT Base Brønsted Base Azane / Alkylamine Base->PT IonPair Ion Pair Formation [NH₄⁺][CH₃SO₃⁻] PT->IonPair Vehicle Vehicle Mechanism (Above Melting Point - VFT Eq.) IonPair->Vehicle T > Tm Hopping Proton Hopping (Grotthuss) (Below Melting Point - Arrhenius Eq.) IonPair->Hopping T < Tm

Caption: Mechanistic pathway of Brønsted neutralization and subsequent proton conduction modes.

Sources

Method

Application Note: Azane and Methanesulfonic Acid in Non-Cyanide Metal Electroplating

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biomedical Devices, Biosensors, and Implantable Electrodes). Executive Summary For researchers engineering diagnostic biosensors, im...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biomedical Devices, Biosensors, and Implantable Electrodes).

Executive Summary

For researchers engineering diagnostic biosensors, implantable medical electrodes, or antimicrobial surfaces, the electrodeposition of noble metals (such as silver and gold) is a critical manufacturing step. Historically, this process relied on highly toxic cyanide baths to achieve dense, adherent coatings. However, stringent environmental and biomedical regulatory standards necessitate green alternatives [[1]]([Link]).

This application note details the formulation and self-validating execution of a non-cyanide electroplating system utilizing the synergistic combination of Azane (Ammonia, NH3​ ) and Methanesulfonic Acid (MSA, CH3​SO3​H ) . By forming an Ammonium Methanesulfonate ( NH4​CH3​SO3​ ) buffer system, this protocol achieves exceptional complexation kinetics, high ionic conductivity, and epitaxial adhesion comparable to legacy cyanide systems.

Mechanistic Insights: The Azane-MSA Synergy

In traditional cyanide baths, the CN− ion provides a massive stability constant (e.g., β2​≈1021 for [Ag(CN)2​]− ), which drastically lowers the concentration of free metal ions. This prevents spontaneous, non-adherent immersion deposition on base metals. To replicate this electrokinetic control without toxicity, we utilize a dual-component system:

  • Azane (Ligand Source): Azane acts as the primary complexing ligand, forming stable ammine complexes (e.g., [Ag(NH3​)2​]+ ). This complexation shifts the reduction potential to more negative values, requiring an applied overpotential for reduction. This controlled nucleation refines grain size and prevents galvanic displacement .

  • Methanesulfonic Acid (Supporting Electrolyte): MSA is a highly soluble, non-oxidizing organic acid. Unlike sulfuric acid, MSA does not cause passivation on base substrates and offers superior solubility for metal salts, enabling high-speed plating without precipitation [[2]]([Link]).

  • Ammonium Methanesulfonate (Buffer): The neutralization of MSA with Azane produces NH4​CH3​SO3​ , which acts as a robust pH buffer (maintaining pH 8.0–9.0) and provides a continuous reservoir of NH3​ ligands to stabilize the complex during cathodic depletion .

Mechanism M Metal Salt (AgCH3SO3) C Ammonium Methanesulfonate Buffer +[Ag(NH3)2]+ M->C Dissociation A Azane (NH3) Ligand A->C Complexation MSA MSA (CH3SO3H) Electrolyte MSA->C pH Control E Cathodic Reduction (Overpotential) C->E Mass Transport F Dense Non-Cyanide Metal Coating E->F Nucleation

Mechanistic pathway of Azane-MSA synergistic electrodeposition.

Causality in Experimental Design

As an application scientist, it is imperative to understand why specific parameters are chosen rather than blindly following a recipe.

  • Why use a Strike Bath?

    • Causality: Silver is highly noble ( E0=+0.799V ). When a less noble biomedical substrate like copper ( E0=+0.34V ) is immersed in a silver solution, spontaneous galvanic displacement occurs. This forms a powdery, non-adherent silver layer that ruins subsequent plating. By using a "strike bath"—a formulation with extremely low silver concentration and high Azane/MSA concentration—we drastically lower the free Ag+ activity. This forces the silver to deposit only under applied electrical current, yielding a dense, epitaxial adhesion layer.

  • Why control Current Density strictly between 0.5 - 2.0 A/dm2 ?

    • Causality: Exceeding the limiting current density depletes the [Ag(NH3​)2​]+ complex at the Helmholtz double layer faster than mass transport can replenish it. This leads to the secondary reduction of water (hydrogen evolution), causing localized pH spikes, gas pitting, and powdery, "burnt" deposits.

Quantitative Data & Bath Formulation

Table 1: Comparative Metrics: Cyanide vs. Azane-MSA Electrolytes
MetricCyanide Bath ( KAg(CN)2​ )Azane-MSA Bath ( [Ag(NH3​)2​]CH3​SO3​ )
Toxicity Extremely High (Lethal)Low to Moderate
Environmental Impact Requires complex destructionBiodegradable (MSA)
Complex Stability Very High ( β2​≈1021 )Moderate ( β2​≈107 )
Operating pH 11.0 - 13.08.0 - 9.0
Conductivity ModerateExcellent
Deposition Rate StandardHigh (Due to MSA solubility)
Table 2: Standard Formulation for Non-Cyanide Silver Electroplating
ComponentConcentrationFunction
Silver Methanesulfonate 30 - 40 g/LPrimary metal ion source
Methanesulfonic Acid (70%) 80 - 100 g/LSupporting electrolyte, conductivity
Azane (Ammonium Hydroxide 28%) Adjust to pH 8.5Complexing agent, pH control
Ammonium Methanesulfonate 50 - 60 g/LBuffer, macro-throwing power
Polyethylene Glycol (PEG 400) 0.5 g/LGrain refiner, surfactant

Self-Validating Electroplating Protocol

This protocol is designed as a self-validating system . At each critical phase, a physical or electrochemical check is embedded to guarantee the success of the subsequent step.

Workflow S1 1. Substrate Activation (Water break-free check) S2 2. Bath Formulation (Turbidity to clear check) S1->S2 S3 3. Strike Plating (Adhesion validation) S2->S3 S4 4. Main Electrodeposition (Voltage stability check) S3->S4 S5 5. Characterization (SEM / EDX / Tape Test) S4->S5

Self-validating workflow for non-cyanide metal electroplating.

Phase 1: Substrate Preparation
  • Degreasing: Submerge the copper substrate in an alkaline degreaser at 60°C for 5 minutes.

  • Acid Activation: Immerse the substrate in a 10% v/v MSA solution for 30 seconds to remove native oxides.

  • VALIDATION CHECK (Water Break Test): Rinse the substrate with DI water. If the water beads up, organic contaminants remain (Fail - Repeat Step 1). If the water forms a continuous, unbroken sheet, the surface is fully active (Pass - Proceed).

Phase 2: Bath Formulation
  • Dissolution: Dissolve 40 g/L Silver Methanesulfonate in 500 mL of DI water.

  • Ligand Addition: Slowly add 28% Ammonium Hydroxide (Azane) dropwise under continuous magnetic stirring.

  • VALIDATION CHECK (Optical Clarity): The solution will initially precipitate a brown Ag2​O solid. Continue adding Azane until the solution becomes 100% transparent. A transparent solution validates that the exact stoichiometric ratio for the [Ag(NH3​)2​]+ complex has been achieved (Pass - Proceed).

  • Buffering: Add 60 g/L Ammonium Methanesulfonate and adjust the final volume to 1L. Verify pH is 8.5.

Phase 3: Strike Plating
  • Immersion: Connect the substrate to the cathode before immersing it into a low-concentration strike bath (5 g/L Ag, high Azane) to ensure current flows the millisecond the part touches the liquid (live entry).

  • Deposition: Apply 2.0 A/dm2 for exactly 30 seconds.

  • VALIDATION CHECK (Wipe Test): Remove the part, rinse, and wipe the surface firmly with a clean, lint-free cloth. If silver rubs off, immersion deposition occurred (Fail - Increase Azane concentration). If the surface remains bright and intact, epitaxial adhesion is confirmed (Pass - Proceed).

Phase 4: Main Electrodeposition
  • Transfer: Move the struck substrate to the main plating bath (Table 2).

  • Deposition: Plate at 1.0 A/dm2 for 15 minutes with moderate mechanical agitation.

  • VALIDATION CHECK (Voltage Transient): Monitor the power supply voltage. A stable voltage indicates steady-state diffusion. Continuous voltage spiking indicates ligand depletion at the cathode; if observed, increase agitation immediately to restore mass transport.

References

  • Gwon, Y. R., et al. "A comprehensive review of various non-cyanide electroplating baths for the production of silver and gold coatings." International Materials Reviews, 2022. URL: [Link]

  • Kosova, D. A., et al. "Experimental investigation of the solid – Liquid phase equilibria in the water – Ammonium methanesulfonate and in the water – Sodium methanesulfonate systems." Fluid Phase Equilibria, 2017. URL: [Link]

  • ResearchGate Database. "Anhydrous Methane Sulfonates of Group 13 Metals: Synthesis and Characterization." URL: [Link]

Sources

Application

Application Note: Azane;Methanesulfonic Acid as a Mild, Recyclable Brønsted Acid Catalyst in Organic Synthesis

Executive Summary & Mechanistic Insights The transition toward sustainable organic synthesis requires replacing harsh, corrosive, and non-recyclable mineral acids (such as H2​SO4​ or HF ) with greener alternatives. Azane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The transition toward sustainable organic synthesis requires replacing harsh, corrosive, and non-recyclable mineral acids (such as H2​SO4​ or HF ) with greener alternatives. Azane;methanesulfonic acid (systematically known as ammonium methanesulfonate, AMS, CAS: 22515-76-0) has emerged as a highly efficient, mild Brønsted acid catalyst 1.

Causality in Catalyst Selection: Why choose AMS over traditional acids? The causality lies in its unique physicochemical properties. The methanesulfonate anion ( CH3​SO3−​ ) is a weak conjugate base of a strong organic acid, making it an excellent, non-oxidizing leaving group that resists degradation at elevated temperatures 2. Paired with the ammonium cation ( NH4+​ ), it provides a tunable, mild proton-donating microenvironment. This synergistic effect facilitates the activation of electrophilic centers (such as carbonyl carbons) without triggering the oxidative cleavage, charring, or unwanted polymerization of sensitive substrates that typically occur under harsh acidic conditions 2. Furthermore, AMS is highly soluble in water, completely biodegradable, and possesses a near-zero vapor pressure, enabling safe handling at elevated temperatures and facilitating effortless biphasic recovery 1.

Comparative Catalyst Performance

To establish the authoritative grounding of AMS, we compare its performance against traditional catalysts in the Pechmann condensation (synthesis of coumarins) and esterification reactions 3 [[4]]().

Table 1: Performance Comparison of Catalysts in the Pechmann Condensation

CatalystLoading (mol%)Temp (°C)Time (min)Yield (%)RecyclabilityToxicity / Hazard
AMS (Azane;methanesulfonic acid) 101004592 - 97> 5 cyclesLow / Biodegradable
H2​SO4​ (Conc.) 5025 - 8012065 - 75NoneHigh / Corrosive
p-Toluenesulfonic Acid (p-TSA) 2011090851 - 2 cyclesModerate
Lewis Acids ( AlCl3​ ) 1513018070NoneHigh / Moisture Sensitive

Data synthesized from comparative green chemistry methodologies 3.

Reaction Workflows & Visualizations

G Phenol Phenol Derivative Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Protonation Carbonyl Protonation Ketoester->Protonation AMS AMS Catalyst AMS->Protonation Protonation->Transesterification Alkylation Intramolecular Alkylation Transesterification->Alkylation Dehydration Dehydration (-H2O) Alkylation->Dehydration Dehydration->AMS Catalyst Recovery Coumarin Coumarin Derivative Dehydration->Coumarin

Mechanistic pathway of AMS-catalyzed Pechmann condensation.

Workflow Mix Mix Reactants + AMS Heat Heat at 100°C Mix->Heat Cool Cool to RT & Add H2O Heat->Cool Filter Filtration Cool->Filter Solid Crude Solid Filter->Solid Aqueous Aqueous Phase Filter->Aqueous Recrystallize Recrystallize (EtOH) Solid->Recrystallize Evaporate Evaporate H2O Aqueous->Evaporate Pure Pure Coumarin Recrystallize->Pure RecoveredAMS Recovered AMS Evaporate->RecoveredAMS RecoveredAMS->Mix Recycle

Workflow for solvent-free synthesis and AMS catalyst recovery.

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Pechmann Condensation (Coumarin Synthesis)

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using AMS as a recyclable catalyst [[3]]().

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g).

  • Catalyst Addition: Add azane;methanesulfonic acid (AMS) (10 mol%, 0.113 g). Causality: The low catalytic loading is sufficient due to the high proton mobility of AMS in the solvent-free melt, which effectively activates the ketoester carbonyl without degrading the phenol 1.

  • Heating: Stir the mixture vigorously at 100 °C for 45 minutes.

  • Self-Validation Check 1 (Reaction Progress): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the resorcinol spot ( Rf​≈0.3 ) and the appearance of a bright blue-fluorescent spot under UV 365 nm ( Rf​≈0.5 ) validates the successful cyclization. Do not proceed to quenching until the starting material is fully consumed.

  • Quenching & Precipitation: Cool the mixture to room temperature. Add 15 mL of ice-cold distilled water and stir for 10 minutes. The organic product will precipitate, while the highly water-soluble AMS catalyst dissolves entirely into the aqueous phase 3.

  • Isolation: Isolate the crude solid via centrifugation (4000 rpm, 5 min) or vacuum filtration.

  • Self-Validation Check 2 (Catalyst Recovery): Collect the aqueous filtrate. Evaporate the water under reduced pressure at 60 °C. Weigh the recovered AMS solid. A mass recovery of >90% (approx. 0.10 g) validates the efficiency of the biphasic separation, confirming the catalyst is ready for the next cycle.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Protocol B: Fischer-Type Esterification of Long-Chain Fatty Acids

AMS is highly effective for synthesizing biowax esters without the charring associated with sulfuric acid 4.

Step-by-Step Methodology:

  • Reaction Setup: Mix heptadecanoic acid (5 mmol) and octadecanol (5 mmol) in a reaction vial.

  • Catalyst Addition: Add AMS (5 mol%).

  • Heating: Heat the mixture to 60 °C under continuous stirring for 60 minutes. Causality: AMS lowers the activation energy sufficiently to allow esterification at 60 °C, preventing the thermal degradation and oxidation of long-chain aliphatic chains that occurs with harsher acids 4.

  • Self-Validation Check 1 (Water Byproduct): The formation of a biphasic system (water droplets separating from the lipid phase) is a visual validation of the condensation reaction proceeding.

  • Workup: Add 10 mL of ethyl acetate to dissolve the ester. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 5 mL) and brine (1 x 5 mL). The AMS partitions cleanly into the aqueous wash 1.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

  • Self-Validation Check 2 (Product Purity): Analyze the crude product via GC-MS or 1H NMR. The appearance of a triplet at δ 4.05 ppm ( −CH2​−O−C=O ) and the disappearance of the alcohol signal validates the successful esterification 4.

References

  • Guidechem. "22515-76-0 Ammonium methanesulfonate CH3O3S.NH4, Formula,NMR,Boiling Point,Density,Flash Point".
  • ACS Publications.
  • PMC. "A novel acidic deep eutectic solvent for sustainable and efficient coumarin synthesis".
  • ACS Omega. "Preparation of Biowax Esters in Continuous Flow Conditions".
  • ResearchGate. "ChemInform Abstract: Synthesis of Polyacrylonitrile Fiber-Supported Poly(ammonium methanesulfonate)

Sources

Method

step-by-step preparation of azane;methanesulfonic acid buffer solutions

Application Note: Preparation and Utilization of Azane;Methanesulfonic Acid (Ammonium Methanesulfonate) Buffer Systems Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Azane;Methanesulfonic Acid (Ammonium Methanesulfonate) Buffer Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Insights

Azane;methanesulfonic acid—commonly referred to as ammonium methanesulfonate (AMS)—is a highly versatile, non-oxidizing buffer system formed by the neutralization of methanesulfonic acid (MSA) with azane (ammonia)[1]. While traditional buffers like ammonium acetate or phosphate dominate standard protocols, AMS provides critical, specialized advantages in two distinct fields: liposomal nanomedicine and Liquid Chromatography-Mass Spectrometry (LC-MS) .

As a Senior Application Scientist, it is vital to understand why this specific buffer is chosen over conventional alternatives. The efficacy of AMS relies on the distinct physicochemical properties of its constituent ions.

Nanomedicine: The Transmembrane Active Loading Gradient

In the formulation of liposomal therapeutics (e.g., irinotecan or doxorubicin), drugs are often actively loaded into pre-formed liposomes against a concentration gradient. When 650 mM AMS is used as the internal aqueous phase, it establishes a powerful transmembrane ammonium salt gradient[2].

The Causality of the Gradient: The lipid bilayer is permeable to neutral molecules but impermeable to charged ions. Inside the liposome, the ammonium ion ( NH4+​ ) exists in equilibrium with neutral azane ( NH3​ ) and a proton ( H+ ). The neutral azane diffuses out of the liposome, leaving the proton behind and drastically dropping the internal pH. When an amphiphilic weak base drug like irinotecan is introduced to the external phase, it diffuses into the liposome, becomes protonated by the highly acidic internal environment, and is trapped. The methanesulfonate anion ( CH3​SO3−​ ) acts as the internal counter-ion, binding the protonated drug to form a stable, amorphous precipitate. This amorphous morphology provides superior sustained drug release profiles in vivo compared to the crystalline precipitates formed by traditional ammonium sulfate gradients[3].

ActiveLoading Ext_Irinotecan Irinotecan (Neutral) Membrane Lipid Bilayer (Permeable to Neutral Species) Ext_Irinotecan->Membrane Influx Ext_NH3 Azane (NH3) Accumulation Membrane->Ext_NH3 Int_Protonation Irinotecan + H+ (Protonation) Membrane->Int_Protonation Int_NH4 Ammonium (NH4+) Dissociates into NH3 + H+ Int_NH4->Membrane NH3 Efflux Int_NH4->Int_Protonation H+ Generation Int_Precipitation Irinotecan-Methanesulfonate (Stable Amorphous Salt) Int_Protonation->Int_Precipitation Binding with CH3SO3-

Fig 1. Mechanism of irinotecan active loading via an azane;methanesulfonic acid transmembrane gradient.

Analytical Chemistry: LC-MS Mobile Phase Additive

In LC-MS, trifluoroacetic acid (TFA) is traditionally used to improve peak shape for basic analytes. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source. MSA is a stronger acid ( pKa​ ~ -1.9) than TFA and provides excellent low-pH buffering capacity when partially titrated with azane, but with significantly less ESI signal suppression and a lower UV cut-off (195 nm)[4].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of Azane;Methanesulfonic Acid | Property | Value / Description | | :--- | :--- | | IUPAC Name | azane;methanesulfonic acid | | CAS Number | 22515-76-0 | | Molecular Formula | CH7​NO3​S ( CH3​SO3​H⋅NH3​ ) | | Molecular Weight | 114.15 g/mol | | pKa​ (Constituents) | MSA: -1.9 | Azane: 9.25 |

Table 2: Comparison of Acidic Modifiers for LC-MS | Modifier | pKa​ | Ion Suppression (ESI) | UV Cut-off | Volatility | | :--- | :--- | :--- | :--- | :--- | | TFA | 0.23 | High (Signal Quenching) | ~210 nm | High | | MSA | -1.90 | Low to Moderate | 195 nm | Low |

Experimental Protocols

The preparation of AMS buffers requires strict thermodynamic control. Neutralizing a strong acid (MSA) with a base (azane/ammonium hydroxide) is a highly exothermic reaction. If the temperature is not controlled, the volatile azane will evaporate, permanently altering the stoichiometric ratio and the final pH.

Protocol A: Preparation of 650 mM AMS Buffer (pH 5.5) for Liposomes

This protocol is engineered as a self-validating system to ensure the integrity of the active loading gradient.

Materials:

  • Methanesulfonic acid (MSA, ≥99% purity)

  • Ammonium hydroxide solution (28-30% NH3​ in water)

  • Ultrapure water (ddH2O, 18.2 MΩ·cm)

Step-by-Step Workflow:

  • Volumetric Calculation: To prepare 1.0 L of 650 mM buffer, calculate the required MSA mass. ( 0.65 mol×96.10 g/mol=62.47 g ).

  • Initial Chilling (Critical Causality): Add 700 mL of ddH2O to a 1 L glass beaker. Place the beaker in an ice-water bath and chill to 4°C. Reasoning: Chilling the water prior to acid addition prevents localized boiling and prepares the thermal mass to absorb the exothermic shock of the subsequent titration.

  • Acid Addition: Slowly add the 62.47 g of MSA to the chilled water under continuous magnetic stirring.

  • Thermal-Controlled Titration: Submerge a calibrated pH probe into the solution. Slowly titrate with 28-30% ammonium hydroxide dropwise until the pH reaches 5.5 ± 0.1[2].

    • Causality Rule: The temperature of the solution must not exceed 15°C during titration. If the solution heats up, azane gas escapes, leading to an unpredictable ammonium gradient that will fail to load the drug efficiently.

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to exactly 1.0 L with ddH2O.

  • Sterile Filtration: Filter the buffer through a 0.22 µm Polyethersulfone (PES) membrane.

  • System Validation (Osmolarity Check): Measure the final osmolarity using a freezing-point osmometer. The value should read approximately 1100–1300 mOsm/kg.

    • Validation Check: If the osmolarity deviates significantly from the theoretical target, it proves that evaporative loss of azane occurred during the exothermic titration. The batch must be discarded.

Workflow Step1 Measure ddH2O (Chill to 4°C) Step2 Add MSA (Exothermic) Step1->Step2 Step3 Titrate with Azane (Maintain <15°C) Step2->Step3 Step4 Volume Adjustment & pH Verification Step3->Step4 Step5 Sterile Filtration (0.22 µm PES) Step4->Step5 Validation Self-Validation: Osmolarity Check Step5->Validation

Fig 2. Workflow for the preparation of 650 mM azane;methanesulfonic acid buffer.

Protocol B: Preparation of 10 mM AMS Buffer (pH 3.0) for LC-MS

This protocol ensures reproducible chromatographic retention times without suppressing ESI-MS signals.

Materials:

  • LC-MS grade Methanesulfonic acid

  • LC-MS grade Ammonium hydroxide

  • LC-MS grade Water

Step-by-Step Workflow:

  • Acid Addition: Add 10 mmol of MSA (~0.96 g or ~0.65 mL) to 950 mL of LC-MS grade water.

  • Aqueous Titration: Titrate dropwise with dilute LC-MS grade ammonium hydroxide to a pH of 3.0.

    • Causality Rule: pH must be adjusted strictly in the aqueous phase before any organic modifiers (like acetonitrile) are added. pH meters measure the thermodynamic activity of hydrogen ions in water; adding organic solvents alters this activity, rendering the numeric pH reading meaningless and non-reproducible[4].

  • Volume Adjustment: Bring the final volume to 1.0 L with LC-MS grade water.

  • Degassing: Sonicate for 10 minutes to remove dissolved gases prior to integration with the HPLC pump system.

References

  • PubChem: Ammonia; methanesulfonic acid National Center for Biotechnology Information. URL:[Link]

  • Buffers and Eluent Additives for HPLC and HPLC–MS Method Development LCGC International Blog. URL:[Link]

  • Irinotecan liposome preparation, and preparation and application thereof (EP3878435A1)
  • Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies ACS Nano (2024). URL:[Link]

Sources

Application

Application Note: Azane;Methanesulfonic Acid (Ammonium Methanesulfonate) as an Advanced Supporting Electrolyte in Cyclic Voltammetry

Audience: Researchers, Electroanalytical Scientists, and Drug Development Professionals Focus: Physicochemical rationale, self-validating protocols, and kinetic data interpretation. Rationale and Causality: Why Azane;Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Electroanalytical Scientists, and Drug Development Professionals Focus: Physicochemical rationale, self-validating protocols, and kinetic data interpretation.

Rationale and Causality: Why Azane;Methanesulfonic Acid?

In cyclic voltammetry (CV), the choice of supporting electrolyte is a critical experimental parameter. Its primary functions are to suppress the electromigration of the electroactive analyte, reduce uncompensated solution resistance ( Ru​ ), and maintain a constant ionic strength across the electrical double layer.

Traditional aqueous electrolytes present significant chemical and operational drawbacks:

  • Sulfuric Acid ( H2​SO4​ ) : Prone to forming strong ion pairs and metal-sulfate complexes, which can fundamentally alter the thermodynamics and diffusion coefficients of the target redox couple 1.

  • Perchloric Acid ( HClO4​ ) : Highly oxidizing, presenting severe explosion hazards when concentrated or when interacting with organic drug candidates.

  • Potassium Chloride ( KCl ) : The chloride ion ( Cl− ) is highly nucleophilic, easily oxidizable (narrowing the anodic window), and causes precipitation with many heavy metals (e.g., Ag+ , Pb2+ ).

Azane;methanesulfonic acid (systematically known as ammonium methanesulfonate, NH4​CH3​SO3​ ) resolves these issues. The methanesulfonate anion ( CH3​SO3−​ ) is weakly coordinating, highly stable against oxidative cleavage, and exceptionally soluble with a wide variety of metal cations 2. Substituting the highly acidic proton of pure methanesulfonic acid with an ammonium cation ( NH4+​ ) provides a near-neutral to mildly acidic pH environment.

Crucially, the NH4+​ cation possesses a smaller solvated radius than Na+ or Li+ , which enhances ionic mobility and reduces IR drop. Furthermore, its inherent NH4+​/NH3​ equilibrium offers localized pH buffering at the electrode-electrolyte interface—a critical feature for studying proton-coupled electron transfer (PCET) mechanisms in pharmaceutical redox screening 3.

Physicochemical Data and Electrolyte Comparison

To design a robust electrochemical assay, scientists must account for the physical limits of the supporting medium. Azane;methanesulfonic acid allows for high-concentration preparation without the risk of endothermic crashing or viscosity-induced diffusion suppression 4.

Table 1: Physicochemical Properties of Azane;Methanesulfonic Acid
PropertyValueCausality / Impact on CV
CAS Number 22515-76-0Unique identifier for procurement of high-purity grades 5.
Molecular Weight 113.14 g/mol Determines mass required for precise molarity calculations 6.
Melting Point 198–201 °C (decomp)Indicates high thermal stability for variable-temperature CV studies 5.
Solubility (Aqueous) > 3.0 M at 25 °CEnables high-concentration solutions, virtually eliminating electromigration 2.
Electrochemical Window ~ -1.2 V to +1.5 V*Broad window allows observation of extreme redox potentials without solvent breakdown.

*Note: Exact window limits are dependent on the working electrode material (e.g., Glassy Carbon vs. Platinum).

Table 2: Comparative Performance Metrics of Supporting Electrolytes
ElectrolyteAnodic LimitCathodic LimitComplexation TendencySafety Profile
Azane;Methanesulfonic Acid Excellent (> +1.5 V)Excellent (< -1.2 V)Very LowHigh (Non-oxidizing)
Sulfuric Acid ( H2​SO4​ ) GoodGoodHigh (Sulfate pairs)Corrosive
Potassium Chloride ( KCl ) Poor (~ +1.0 V, Cl2​ gas)GoodHigh (Chloride pairs)Benign
Sodium Perchlorate ( NaClO4​ ) ExcellentExcellentVery LowLow (Explosion risk)

Experimental Workflow and Self-Validating Protocol

A rigorous electrochemical experiment must be a self-validating system . This means the protocol inherently checks for contamination, uncompensated resistance, and electrode fouling before any analyte data is recorded.

G N1 1. Electrolyte Preparation (0.1-1.0 M Azane;MSA) N2 2. Electrode Polishing (Alumina Slurry & Sonication) N1->N2 N3 3. Cell Assembly & Purging (Ar/N2 Gas for 15 min) N2->N3 N4 4. Blank CV Scan (Self-Validation: Current < 1 µA/cm²) N3->N4 N5 5. Analyte Addition (1-5 mM Target Compound) N4->N5 N6 6. Voltammetric Scanning (Variable Rates: 10-500 mV/s) N5->N6

Self-validating cyclic voltammetry workflow using Azane;Methanesulfonic Acid.

Step-by-Step Methodology

Phase 1: Electrolyte Preparation
  • Weighing : Accurately weigh 11.31 g of high-purity azane;methanesulfonic acid to prepare 100 mL of a 1.0 M stock solution.

  • Dissolution : Dissolve the salt in 80 mL of ultra-pure Milli-Q water (18.2 MΩ·cm).

  • Volume Adjustment : Transfer to a 100 mL volumetric flask and bring to volume.

  • Causality Check : The high solubility of the methanesulfonate anion ensures complete dissolution. The resulting solution should be optically clear and colorless.

Phase 2: Cell Assembly and Electrode Preparation
  • Working Electrode (WE) : Polish a Glassy Carbon (GC) electrode (3 mm diameter) using 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 2 minutes. Rinse with Milli-Q water and sonicate in ethanol for 3 minutes. Causality: Polishing ensures a reproducible electroactive surface area and removes adsorbed passivating species that artificially lower the heterogeneous rate constant ( k0 ).

  • Counter Electrode (CE) : Use a high-surface-area Platinum wire or mesh.

  • Reference Electrode (RE) : Use a standard Ag/AgCl (3M KCl) electrode. Ensure the porous frit is hydrated and unblocked.

  • Assembly : Immerse the electrodes in 10 mL of the 1.0 M azane;methanesulfonic acid electrolyte in a sealed glass cell.

Phase 3: System Deoxygenation and Self-Validation
  • Purging : Bubble high-purity Argon or Nitrogen gas through the electrolyte for 15 minutes. Causality: Dissolved oxygen undergoes a 2-step reduction (to H2​O2​ and then H2​O ) starting around -0.3 V vs Ag/AgCl, which severely masks cathodic analyte signals 7.

  • Blank Scan (Self-Validation) : Run a cyclic voltammogram from -1.0 V to +1.2 V at 50 mV/s. Validation Criteria: The resulting voltammogram must be featureless (no faradaic peaks) with a capacitive background current density of <1μA/cm2 . If peaks are present, the electrolyte is contaminated or the WE is improperly polished. Do not proceed until a clean baseline is achieved.

Phase 4: Analyte Voltammetry
  • Analyte Introduction : Spike the cell with the target analyte to achieve a final concentration of 1.0 to 5.0 mM.

  • Scanning : Perform CV scans starting from the open-circuit potential (OCP). Vary the scan rates ( v ) from 10 mV/s to 500 mV/s.

  • IR Compensation : Due to the high ionic conductivity of the ammonium methanesulfonate electrolyte, the uncompensated resistance ( Ru​ ) is naturally minimized. However, for scan rates >100 mV/s , apply positive feedback IR compensation using the potentiostat's built-in current-interrupt method.

Data Interpretation and Mechanistic Insights

When utilizing azane;methanesulfonic acid, researchers often observe enhanced reversibility and higher diffusion coefficients for metal ions compared to sulfate-based systems 8.

  • Diffusion Coefficient ( D ) : Extracted using the Randles-Sevcik equation for reversible systems:

    ip​=0.4463⋅n⋅F⋅A⋅C⋅(RTnFvD​)1/2

    Because methanesulfonate is a non-complexing, bulky anion, the primary hydration sphere of the electroactive cation is less disrupted, leading to more predictable Stokes-Einstein diffusion behavior.

  • Electrochemical Kinetics : The lack of specific adsorption by the CH3​SO3−​ anion on glassy carbon or platinum surfaces ensures that the measured heterogeneous electron transfer rate constant ( k0 ) reflects the true outer-sphere kinetics of the analyte, free from competitive adsorption artifacts.

References

  • PubChem. "Ammonia; methanesulfonic acid | CH7NO3S | CID 24194292".
  • Royal Society of Chemistry. "Methanesulfonic Acid-based Electrode-decoupled Vanadium- Cerium Redox Flow Battery Exhibits Significantly Improved Capacity". Sustainable Energy & Fuels, 2019.
  • ResearchGate.
  • Royal Society of Chemistry. "Ultra-long electron lifetime induced efficient solar energy storage by an all-vanadium photoelectrochemical storage cell using methanesulfonic acid".
  • ChemicalBook.
  • ACS Sustainable Chemistry & Engineering. "Green Electrorefining of Crude Lead with High-Quality Deposits in an Additive-Assisted Methanesulfonic Acid System".
  • ResearchGate.
  • ResearchGate. "Oxygen Reduction Reaction in Ionic Liquids: An Overview".

Sources

Technical Notes & Optimization

Troubleshooting

how to effectively dry and store hygroscopic azane;methanesulfonic acid

Troubleshooting, Drying, and Storage Guidelines for Highly Hygroscopic Reagents The Mechanistic Challenge of Moisture 1[1], universally known in the laboratory as ammonium methanesulfonate, is a critical reagent and buff...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting, Drying, and Storage Guidelines for Highly Hygroscopic Reagents

The Mechanistic Challenge of Moisture

1[1], universally known in the laboratory as ammonium methanesulfonate, is a critical reagent and buffer component in drug development and organic synthesis. It presents as a white solid with a2[2].

The compound is notoriously hygroscopic. This is driven by the strong hydrogen-bonding affinity of the ammonium cation combined with the high polarity of the methanesulfonate anion. When exposed to ambient humidity, it rapidly absorbs water from the air. In precision drug development assays, this moisture contamination skews stoichiometric calculations and introduces water as a competing nucleophile, which can rapidly degrade moisture-sensitive intermediates.

Diagnostic Data: Identifying Contamination

Before initiating any drying protocol, you must assess the extent of moisture contamination. Visual cues correlate strongly with quantitative Karl Fischer (KF) titration data.

Table 1: Quantitative Indicators of Moisture Contamination

Moisture Content (w/w%)Physical AppearanceKarl Fischer (KF) TitrationImpact on Experimental Workflows
< 0.1% Free-flowing white powder< 1,000 ppmOptimal; reliable stoichiometry for anhydrous reactions.
0.1% - 1.0% Slight clumping, adheres to glass1,000 - 10,000 ppmMinor molarity errors; potential hydrolysis in sensitive steps.
> 1.0% Wet paste to clear deliquescent liquid> 10,000 ppmComplete failure of anhydrous protocols; requires aggressive drying.
Decision Matrix for Drying

MoistureWorkflow Start Assess Reagent State (Visual & KF Titration) State1 Deliquescent Liquid (>1% Moisture) Start->State1 State2 Clumpy Solid (0.1 - 1% Moisture) Start->State2 State3 Free-Flowing Powder (<0.1% Moisture) Start->State3 Action1 Pre-dry in Desiccator over P2O5 (48h) State1->Action1 Action2 High-Vacuum Schlenk Drying (1.5 Torr, 50°C) State2->Action2 Action3 Store in Glovebox (Argon, <1 ppm H2O) State3->Action3 Action1->Action2 Action2->Action3

Workflow for assessing and drying hygroscopic ammonium methanesulfonate.

Self-Validating Drying Methodologies
Protocol A: High-Vacuum Thermal Desorption (For Clumpy Solids)

Causality: Applying moderate heat under high vacuum increases the kinetic energy of trapped water molecules, allowing them to overcome their intermolecular hydrogen bonds with the methanesulfonate anion without reaching the 2[2].3[3] is a field-proven standard for dehydrating methanesulfonate-based ionic species.

  • Preparation: Inside a nitrogen-purged glovebag, transfer the clumpy ammonium methanesulfonate into a pre-weighed, oven-dried Schlenk flask. Record the initial mass of the system.

  • Cold Evacuation: Connect the flask to a Schlenk line. Slowly open the vacuum valve to apply a vacuum of 1.5 Torr at room temperature for 1 hour. Note: Skipping this step and applying heat immediately will cause sudden bumping and loss of material into the manifold.

  • Thermal Desorption: Submerge the flask in an oil bath set to 50 °C. Maintain the dynamic vacuum for 12 to 24 hours.

  • Self-Validation (Constant Mass): Isolate the flask from the vacuum, backfill with dry argon, and weigh the flask. Reapply vacuum and heat for an additional 2 hours, then weigh again. The protocol is complete only when the mass difference between cycles is <0.001 g, validating the total removal of unbound water.

Protocol B: Desiccator Pre-Drying (For Deliquescent Liquids)

Causality: If the salt has absorbed enough water to form an aqueous solution, direct vacuum drying will cause violent boiling and sample loss. A static chemical desiccant provides a gentle, thermodynamically driven moisture transfer.

  • Setup: Place the open vial of the liquefied reagent into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ).

  • Equilibration: Apply a mild house vacuum (approx. 100 Torr) to seal the desiccator, then close the valve. Leave undisturbed for 48–72 hours.

  • Transition: Once the liquid has recrystallized into a solid cake, break the cake with a dry, sterile spatula and proceed to Protocol A for final polishing.

Storage and Handling Methodology

To prevent re-hydration, ammonium methanesulfonate must be .

  • Primary Containment: Store the dried powder in amber glass vials equipped with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Environmental Control: Always open and handle the vials inside a glovebox maintained under argon (< 1 ppm O2​ and H2​O ). If a glovebox is unavailable, store the sealed vials in a secondary vacuum desiccator over indicating molecular sieves (3Å).

Troubleshooting FAQs

Q: Can I dry ammonium methanesulfonate in a standard laboratory oven at 100 °C to speed up the process? A: No. While its melting point is ~198 °C, heating hygroscopic salts in the presence of ambient air and trapped moisture can induce partial hydrolysis or localized thermal degradation. High vacuum at a lower temperature (50 °C) is the thermodynamically safer and more effective route.

Q: Why does moisture contamination cause my coupling reactions to fail? A: In drug development workflows, azane;methanesulfonic acid often serves as a precise proton source, buffer, or phase-transfer component. Excess water alters the effective molarity of the reagent. Furthermore, water acts as a competing nucleophile, degrading moisture-sensitive intermediates (like activated esters or anhydrides) before the desired reaction can occur.

Q: How do I accurately measure the water content if I suspect contamination? A: Perform a Coulometric Karl Fischer (KF) titration. Dissolve a known mass of the salt in anhydrous methanol (pre-titrated to determine background moisture) and inject it into the KF cell. A result of <1,000 ppm (0.1%) indicates a successfully dried batch suitable for stringent anhydrous synthesis.

Sources

Optimization

troubleshooting baseline noise in hplc using azane;methanesulfonic acid buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers transitioning to azane (ammonia) and methanesulfonic acid (MSA) buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers transitioning to azane (ammonia) and methanesulfonic acid (MSA) buffers. While azane and MSA combine to form ammonium methanesulfonate —a powerful, semi-volatile buffer with exceptional elution power for basic compounds and biogenic amines—its unique physicochemical properties can introduce severe baseline instability if not managed with rigorous experimental controls.

This guide bypasses superficial fixes to focus on the mechanistic causality behind baseline noise, providing you with self-validating protocols to ensure your chromatographic baseline remains pristine.

The Mechanistic Reality of Azane/MSA Buffers

Baseline noise is rarely a random hardware failure; it is usually a physical or chemical incompatibility manifesting in the detector. When utilizing ammonium methanesulfonate, you must account for three primary mechanisms:

  • Exothermic Outgassing: Mixing azane ( NH3​ ) and methanesulfonic acid ( CH3​SO3​H ) is a strong acid/weak base neutralization. The exothermic heat of reaction alters the solvent's gas-solubility profile, forcing dissolved gases out of solution and creating micro-bubbles.

  • Elution Power & Contaminant Sweeping: 1[1], meaning it aggressively pushes late-eluting background contaminants off the stationary phase, which can artificially raise the baseline noise during gradient runs.

  • Compressibility Mismatches: High-concentration salt buffers possess different viscosity and compressibility profiles than pure water, which can confuse pump micro-stepping algorithms and induce flow pulsations.

Quantitative Diagnostic Thresholds

Use the following empirical data to benchmark your system's performance and identify deviations before initiating sample analysis.

Diagnostic ParameterStandard Water/TFAAmmonium MethanesulfonateTroubleshooting Threshold / Action
UV Cutoff ~210 nm~195 nm (High Purity)If noise spikes <210 nm, switch to LC-MS grade MSA to eliminate trace sulfates.
Equilibration Volume 10 - 20 CV40 - 60 CVBaseline drift? Flush with 60 CV before run.
Mobile Phase pH ~2.0 (0.1% TFA)2.5 - 7.0 (Adjustable)A fixed pH minimizes baseline noise; verify pH post-mixing.
Pump Compressibility ~46 ×10−6 /bar~42 - 44 ×10−6 /barRhythmic noise? Adjust pump solvent compressibility settings.

Symptom-Based Causality & Solutions (FAQs)

Q: Why does my baseline exhibit random high-frequency noise when switching to an azane/MSA buffer? A: Sharp, random spikes are the hallmark of micro-bubbles traversing the flow cell.2[2]. When prepared in-situ, the exothermic neutralization of azane and MSA forces dissolved air out of the solution. Self-Validating Check:3[3]. If the spikes immediately disappear upon applying ~50 psi of backpressure, outgassing is your confirmed root cause.

Q: I observe a rhythmic, pulsating baseline synchronous with the pump stroke. How do I resolve this? A: This is a mechanical delivery issue amplified by the buffer's physical properties.4[4]. Furthermore, high concentrations of ammonium methanesulfonate can precipitate in the check valves if the organic modifier concentration changes too rapidly. Self-Validating Check: Monitor the pump pressure ripple. If the pressure fluctuation exceeds 1-2%, clean the check valves with warm water and adjust the pump's solvent compressibility settings to match the denser salt solution.

Q: The baseline drifts upward continuously during a gradient run. Is the MSA stripping my column? A: No, assuming your pH is maintained properly. 5[5]. Upward drift in gradient elution is typically caused by the accumulation of strongly retained contaminants from the aqueous phase. Self-Validating Check:4[4]. If the drift persists, the issue is solvent contamination or a UV absorbance mismatch between Mobile Phase A and B, not column dewetting.

Q: How long should I equilibrate my column with this buffer? A: Strong ionic buffers require extensive equilibration to saturate the stationary phase.3[3]. Self-Validating Check: Do not inject samples until the baseline drift is strictly < 1 mAU/hour at your target wavelength.

Self-Validating Experimental Protocols

Protocol A: Preparation and Degassing of Ammonium Methanesulfonate Buffer

Objective: Formulate a bubble-free buffer to eliminate outgassing-induced baseline noise.

  • Volumetric Addition: Add 800 mL of HPLC-grade water to a 1 L volumetric flask.

  • Acid Addition: Carefully add the calculated volume of high-purity (>99.5% LC-MS grade) methanesulfonic acid. Mix thoroughly.

  • Titration (Critical Step): Slowly titrate with HPLC-grade azane (aqueous ammonia, e.g., 25% NH3​ ) to the target pH. Causality Note: Perform this slowly in an ice bath. The exothermic reaction decreases gas solubility; controlling the heat prevents premature micro-bubble formation.

  • Volume Adjustment: Bring to 1 L final volume with HPLC-grade water.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane.

  • Active Degassing: Sparge the prepared buffer with Helium for 10 minutes prior to placing it on the HPLC system, even if an inline vacuum degasser is present.

Protocol B: System Passivation and Column Equilibration

Objective: Prevent baseline drift and ghost peaks caused by poor equilibration.

  • System Flush: Bypass the column (using a zero-dead-volume union) and flush the system lines, pump, and flow cell with 50% Methanol / 50% Water for 15 minutes to remove previous buffer salts.

  • Column Connection: Reconnect the analytical column.

  • Equilibration: Pump the ammonium methanesulfonate buffer at the operational flow rate for a minimum of 40 to 60 Column Volumes (CV).

  • Baseline Verification: Monitor the baseline at the target UV wavelength. If drift exceeds 1 mAU/hour, continue flushing.

Diagnostic Decision Tree

BaselineTroubleshooting Start Baseline Noise Detected (Ammonium Methanesulfonate) Type Analyze Noise Pattern Start->Type Rhythmic Rhythmic / Synchronous Type->Rhythmic Periodic Random Random Spikes / Drift Type->Random Irregular Pump Pump / Check Valve Issue Adjust Compressibility Rhythmic->Pump Check pressure Degas Micro-bubbles Improve Degassing Rhythmic->Degas Check flow cell UV UV Absorbance Issue Check MSA Purity Random->UV Wavelength <210nm Equil Incomplete Equilibration Flush 40-60 CV Random->Equil Gradient drift

Logical workflow for diagnosing HPLC baseline noise with ammonium methanesulfonate buffers.

References

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." 2

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." 4

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." 3

  • Metrohm. "Understanding the role of eluent in ion chromatography." 5

  • MDPI. "Determination of Biogenic Amines in Fresh Fish and Processed Fish Products Using IC-MS/MS." 1

Sources

Troubleshooting

optimizing the molar ratio for high-yield azane;methanesulfonic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure ammonium methanesulfonate (the salt of azane and methanesulfonic acid).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure ammonium methanesulfonate (the salt of azane and methanesulfonic acid). While the neutralization reaction appears deceptively simple on paper, translating a theoretical 1:1 stoichiometry into a high-yield, bench-scale reality requires strict control over reaction kinetics, volatility, and thermodynamics.

This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to ensure you consistently synthesize anhydrous, high-purity crystals.

Part 1: Mechanistic Insights & Molar Ratio Optimization (FAQ)

Q: What is the optimal molar ratio of azane to methanesulfonic acid (MSA), and what is the causality behind this specific ratio? A: While the theoretical stoichiometric ratio for the neutralization of MSA by azane is exactly 1:1, practical high-yield synthesis dictates an optimal molar ratio of 1.05 : 1.00 (Azane : MSA) .

The causality lies in the physical properties of the reagents. The neutralization is highly exothermic. Even with rigorous external cooling, localized micro-heating occurs at the interface of the reagents, leading to the outgassing and evaporative loss of highly volatile azane (ammonia). If an exact 1:1 ratio is employed, this evaporative loss results in a net deficit of base, leaving unreacted MSA in the matrix.

Recent atmospheric chemistry studies on MSA-ammonia interactions () demonstrate that at the nanoscale, MSA-azane clusters naturally exhibit an acidic bias (acid/base molar ratio > 1) before stabilizing into neutral macroscopic particles[1]. In bulk laboratory synthesis, residual unreacted MSA is catastrophic: it severely depresses the melting point and acts as a humectant, turning the desired crystalline product into a highly hygroscopic, intractable oil. By employing a 5% molar excess of azane, you ensure complete consumption of the MSA. The unreacted azane is volatile and safely driven off during the subsequent vacuum concentration step, leaving behind a pure, neutral salt.

Q: How does temperature control directly impact the stoichiometric integrity of the final product? A: Failing to control the exothermic temperature (< 30 °C) artificially alters your molar ratio. At elevated temperatures, the solubility of azane in water drops precipitously, causing it to escape the reaction vessel before it can react with the MSA. This leads to the exact same "excess acid" failure state described above, regardless of the precision of your initial volumetric measurements.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop to ensure absolute stoichiometric conversion before proceeding to the point of no return (solvent evaporation).

Materials Required:

  • Methanesulfonic acid (MSA), ≥99% purity

  • Aqueous azane (Ammonium hydroxide solution), 28-30% NH₃ basis

  • Deionized water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Reagent Preparation: Charge a round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an ice-water bath with 1.00 molar equivalent of MSA. Dilute the MSA in an equal volume of deionized water to mitigate the initial heat of solution.

  • Controlled Exothermic Neutralization: Slowly add 1.05 molar equivalents of aqueous azane dropwise using a pressure-equalizing addition funnel. Maintain the internal temperature strictly between 20 °C and 30 °C.

    • Causality Check: Dropping the temperature too low (<10 °C) slows the kinetics and causes localized pooling of unreacted base, while >30 °C causes azane volatilization and stoichiometry loss.

  • Self-Validating Checkpoint (pH Stabilization): After complete addition, stir the solution for 30 minutes at room temperature to ensure thermodynamic equilibrium. Measure the pH of the solution. A successful, complete reaction is self-validated when the pH stabilizes between 7.2 and 7.5 .

    • Validation Failure: If pH < 7.0, unreacted MSA is present. Add aqueous azane in 0.01 eq increments until the target pH is reached. Do not proceed to step 4 until this is validated.

  • Vacuum Concentration: Transfer the validated solution to a rotary evaporator. Remove the water and trace excess azane under reduced pressure (e.g., 20 mbar) at 50 °C. The slight excess of azane will safely co-evaporate with the water.

  • Crystallization and Desiccation: As the solvent is removed, white crystals of ammonium methanesulfonate will precipitate. As is standard in the synthesis of ammonium-based ionic liquids and mesylate salts (), dry the crystals in a vacuum oven at 60 °C for 12 hours to ensure complete dehydration[2].

Part 3: Troubleshooting Guide

Q: My final product is a viscous, sticky syrup instead of a free-flowing powder. How do I recover it? A: This is the classic hallmark of an acidic molar ratio (excess MSA) or incomplete drying. MSA is intensely hygroscopic and prevents crystal lattice formation. Resolution: Redissolve the syrup in a minimal amount of deionized water. Check the pH; it is likely < 5.0. Titrate with dilute aqueous azane until the pH reaches 7.5. Re-evaporate the solvent under high vacuum. The product will now crystallize readily.

Q: I used the recommended 1.05:1 ratio, but my yield is still low (<70%). What happened? A: If the pH was optimal but the yield is low, the issue is product loss during crystallization due to excessive residual water. Ammonium methanesulfonate is highly water-soluble. Ensure your vacuum is sufficiently deep (<20 mbar) during the evaporation step, or utilize an anti-solvent like cold anhydrous ethanol to crash out the crystals and depress their solubility.

Part 4: Quantitative Optimization Matrix

The following table summarizes the causal relationship between the initial molar ratio, reaction conditions, and the final isolated product.

Azane:MSA Molar RatioReaction Temp (°C)Final Solution pHPhysical State of ProductIsolated Yield (%)
0.95 : 1.0020 - 30< 4.0Viscous, hygroscopic oil< 40% (impure)
1.00 : 1.0020 - 306.0 - 6.5Sticky solid / slurry75 - 80%
1.05 : 1.00 20 - 30 7.2 - 7.5 Free-flowing crystals > 95%
1.05 : 1.00> 60 (Exothermic)6.0 - 6.5Sticky solid (NH₃ lost)~ 70%
1.20 : 1.0020 - 30> 8.5Free-flowing crystals~ 90% (wasteful)

Part 5: Workflow Visualization

G A Aqueous Azane (NH₃) + Methanesulfonic Acid B Controlled Neutralization (T < 30°C) A->B C Self-Validating Check: Measure pH B->C D1 pH < 7.0 (Acidic) C->D1 D2 pH 7.2 - 7.5 (Optimal) C->D2 D3 pH > 8.0 (Excess Base) C->D3 E1 Add 0.01 eq Azane D1->E1 E2 Vacuum Evaporation (Remove H₂O & NH₃) D2->E2 D3->E2 E1->C F Crystallization & Isolation E2->F

Workflow for the optimized synthesis of ammonium methanesulfonate with self-validating checkpoints.

References

  • Perraud, V., Li, X., Jiang, J., Finlayson-Pitts, B. J., & Smith, J. N. (2020). Size-Resolved Chemical Composition of Sub-20 nm Particles from Methanesulfonic Acid Reactions with Methylamine and Ammonia. ACS Earth and Space Chemistry, 4(7), 1182–1194.[Link]

  • Ullah, Z., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. International Journal of Molecular Sciences, 23(19), 11839.[Link]

Sources

Optimization

removing trace heavy metal impurities from azane;methanesulfonic acid solutions

Welcome to the technical support center for the purification of azane (ammonia) and methanesulfonic acid (MSA) solutions. This guide is designed for researchers, scientists, and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of azane (ammonia) and methanesulfonic acid (MSA) solutions. This guide is designed for researchers, scientists, and drug development professionals who require high-purity reagents. Trace heavy metal impurities can significantly compromise experimental outcomes, catalytic efficiencies, and the safety profile of final products. This resource provides in-depth, field-proven troubleshooting guides and answers to frequently asked questions to help you achieve the required purity for your critical applications.

The Challenge: Why Trace Heavy Metals Matter

Methanesulfonic acid (MSA) is increasingly recognized as a sustainable or "green" acid, valued for its high solubility of metal salts, low toxicity, and biodegradability.[1][2][3] In applications ranging from electroplating to pharmaceutical synthesis, its performance is directly linked to its purity.[4][5] Trace heavy metals such as lead (Pb), copper (Cu), iron (Fe), zinc (Zn), nickel (Ni), and chromium (Cr) can act as catalytic poisons, interfere with electrochemical processes, or introduce toxic contaminants into drug products.[6][7][8] Therefore, their effective removal is paramount.

Section 1: Initial Assessment - Quantifying the Problem

Before selecting a purification strategy, it is crucial to identify and quantify the specific metallic impurities present in your azane;methanesulfonic acid solution.

Q: Which analytical techniques are recommended for detecting trace heavy metals in my acidic solution?

A: Highly sensitive analytical instrumentation is required to accurately quantify contaminants, often present in the parts-per-million (ppm) to parts-per-billion (ppb) range.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace and ultra-trace metal analysis due to its exceptional sensitivity (ppb to ppt levels) and ability to measure multiple elements simultaneously.[9][10][11]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is robust, reliable for higher concentrations (ppm level), and can also perform multi-element analysis.[9][12]

  • Atomic Absorption Spectroscopy (AAS): This technique quantifies metals by measuring the absorption of light. It is highly specific to individual elements. Graphite Furnace AAS (GFAAS) offers enhanced sensitivity for trace-level detection.[11][12]

For all techniques, proper sample preparation, often involving acid digestion in a closed vessel, is critical to ensure the entire sample matrix is destroyed, leaving only the target analytes for accurate measurement.[12]

Analytical Technique Typical Detection Limit Key Advantages Primary Use Case
ICP-MSparts-per-trillion (ppt)Highest sensitivity, multi-element capabilityUltra-trace impurity analysis in high-purity reagents
ICP-OESparts-per-billion (ppb)Robust, good for a wide concentration rangeRoutine quality control, process monitoring
GFAASparts-per-billion (ppb)High specificity for single elementsTargeted analysis of specific known contaminants
Section 2: Troubleshooting Guide - Ion Exchange Chromatography

Ion exchange (IEX) is a highly effective and selective method for removing dissolved metal ions.[13][14] It involves passing the solution through a column packed with a solid resin that reversibly exchanges ions from the solution for harmless ions on its surface.[14]

Q: What type of ion exchange resin is most effective for removing heavy metals from an acidic solution like MSA?

A: The choice of resin is critical and depends on the specific metals you are targeting.

  • Strong Acid Cation (SAC) Resins: These resins, often based on sulfonated polystyrene-divinylbenzene copolymers, are effective for removing divalent heavy metals like Cu(II), Zn(II), Ni(II), and Pb(II).[14][15] They function well across a broad pH range.

  • Chelating Resins: These are the preferred choice for achieving high selectivity, especially when a target metal is present at low concentrations among other cations.[14] Resins with functional groups like aminophosphonic or thiourea are specifically designed to form strong complexes with heavy metal ions, effectively "grabbing" them from the solution.[13][16][17] For instance, resins with thiourea functional groups have shown remarkable selectivity for copper ions over lead ions in acidic media.[16]

Q: My removal efficiency with the IEX column is lower than expected. What are the common causes and solutions?

A: Several factors can impact the performance of your ion exchange process. A systematic check is the best approach.

  • Incorrect Flow Rate: If the flow rate is too high, the metal ions do not have sufficient residence time to interact with the resin beads. Solution: Reduce the flow rate according to the manufacturer's specifications for your chosen resin.

  • Resin Capacity Exceeded: Every resin has a finite number of exchange sites. Once saturated (a state known as "breakthrough"), it can no longer bind metal ions. Solution: Ensure you are operating within the resin's stated capacity. If the column is saturated, it must be regenerated.

  • Improper pH: While SAC resins are robust, the efficiency of chelating resins can be highly pH-dependent. The acidic nature of the MSA solution must be compatible with the optimal binding pH of the resin.[18] Solution: Verify the recommended operating pH for your resin. While adjusting the pH of a strong acid solution is not always feasible, selecting a resin designed for acidic conditions is crucial.

  • Competing Ions: High concentrations of other cations (including azane/ammonia as NH₄⁺) can compete with the target heavy metals for binding sites on the resin, reducing efficiency. Solution: This is where highly selective chelating resins offer a significant advantage over general-purpose SAC resins.

Workflow for Ion Exchange Purification

IEX_Workflow cluster_prep Preparation cluster_process Purification Process cluster_validation Validation & Regeneration start Start: Contaminated Azane;MSA Solution resin_select Select Appropriate Resin (e.g., Chelating) start->resin_select column_prep Pack & Equilibrate Column resin_select->column_prep load Load Solution onto Column at Controlled Flow Rate column_prep->load collect Collect Purified Eluate load->collect analyze Analyze Eluate (ICP-MS) collect->analyze regenerate Regenerate Column (Acid Wash) analyze->regenerate reuse Column Ready for Reuse regenerate->reuse Precipitation_Troubleshooting decision decision process process result result start Problem: Incomplete Metal Removal check_ph Is pH within the optimal range for the target metal hydroxide? start->check_ph adjust_ph Carefully adjust pH using dilute acid/base. Monitor with calibrated probe. check_ph->adjust_ph No check_filtration Is the precipitate passing through the filter? check_ph->check_filtration Yes adjust_ph->check_ph add_flocculant Add a suitable coagulant/flocculant to increase particle size. check_filtration->add_flocculant Yes consider_sulfide Are chelating agents present in the matrix? check_filtration->consider_sulfide No success Problem Resolved add_flocculant->success use_sulfide Switch to sulfide precipitation (with extreme caution regarding H₂S gas). consider_sulfide->use_sulfide Yes consider_sulfide->success No use_sulfide->success

Sources

Troubleshooting

Technical Support Center: Mitigating Electrode Corrosion in Azane-Methanesulfonic Acid (MSA) Electroplating Baths

Welcome to the Technical Support Center for Azane-Methanesulfonic Acid (Ammonia-MSA) electroplating systems. While MSA is celebrated for its high metal salt solubility, biodegradability, and exceptional electrochemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azane-Methanesulfonic Acid (Ammonia-MSA) electroplating systems. While MSA is celebrated for its high metal salt solubility, biodegradability, and exceptional electrochemical stability, managing electrode integrity remains a complex challenge for researchers and scientists.

This guide provides mechanistic troubleshooting strategies, self-validating protocols, and empirical data to mitigate anode passivation, insoluble anode degradation, and cathodic substrate corrosion.

Diagnostic Workflow

Workflow A Electrode Degradation Detected B Identify Affected Electrode A->B C Anode (Oxidation) B->C D Cathode (Reduction) B->D E Soluble Anode (Passivation/Sludge) C->E F Insoluble Anode (Coating Spalling) C->F G Substrate Dissolution Prior to Plating D->G H Optimize Azane Buffer & Remove Halides E->H I Lower Current Density & Check IrO2 Integrity F->I J Add Triton X-100 & Benzylacetone Inhibitors G->J

Diagnostic workflow for mitigating electrode corrosion in azane-MSA electroplating systems.

Troubleshooting Guides

Q1: Why is my soluble anode (e.g., Sn, Cu) passivating and generating excessive sludge during extended plating cycles?

Mechanistic Causality: Soluble anode passivation in azane-MSA baths is primarily driven by the localized depletion of free methanesulfonate ions at the anode-electrolyte interface. While azane (ammonia) is added to buffer the system by forming an ammonium methanesulfonate supporting electrolyte, inadequate mass transport at high anodic current densities causes a sharp localized pH spike. This leads to the precipitation of metal hydroxides (sludge) rather than uniform dissolution. Furthermore, trace halide impurities—specifically chloromethanesulfonic acid found in lower-grade MSA—can catalyze severe pitting corrosion, exacerbating uneven dissolution[1]. Corrective Action: Maintain strict hydrodynamic control and buffer capacity. Ensure the total chlorine content in the MSA raw material is strictly below 50 mg/kg to prevent chloride-induced passivation[2].

Q2: How do I prevent the acidic MSA bath from corroding my bare metallic substrate (cathode) before the protective electrodeposit forms?

Mechanistic Causality: MSA is a strong Brønsted organic acid. When a bare substrate (such as copper or low-alloy steel) is immersed, galvanic replacement and direct proton reduction occur spontaneously before the cathodic overpotential can drive metal deposition. Corrective Action: Formulate the bath with specific organic corrosion inhibitors and surfactants. The synergistic use of polyoxyethylene-8-octylphenyl ether (Triton X-100) and benzylacetone creates a dense, adsorbed protective layer on the substrate. This layer sterically hinders proton attack while simultaneously suppressing dendritic growth during the subsequent electrocrystallization phase, yielding a smoother, corrosion-resistant deposit[3].

Mechanism MSA Free MSA (Corrosive) Substrate Bare Substrate MSA->Substrate Acid Attack Complex Adsorbed Protective Layer Substrate->Complex Passivation Inhibitor Benzylacetone + Surfactant Inhibitor->Substrate Adsorption Plating Uniform Electrodeposition Complex->Plating Cathodic Current

Mechanism of cathodic substrate protection using organic inhibitors in MSA baths.

Q3: My insoluble anodes (IrO2-coated Titanium) are spalling and losing their electrocatalytic coating. What is causing this degradation?

Mechanistic Causality: Insoluble anodes rely on the electrochemical stability of the IrO2​ layer. If the azane-MSA bath conductivity drops (often due to ammonia outgassing or insufficient free acid), the cell voltage increases. This forces the anodic reaction into the oxygen evolution regime. The aggressive generation of O2​ gas bubbles within the micropores of the IrO2​ coating creates immense mechanical stress, leading to spalling. Additionally, if chloride impurities are present, chlorine gas evolution can rapidly attack the underlying titanium substrate[2]. Corrective Action: Monitor bath conductivity continuously. Utilize highly purified, electronic-grade MSA and maintain the azane buffer concentration to keep the anodic potential below the oxygen evolution threshold.

Experimental Protocols

Protocol 1: Formulation and Self-Validating Protection of Azane-MSA Baths

This protocol establishes a self-validating system: if the substrate shows weight loss prior to current application, the inhibitor complex has failed, preventing wasted electroplating runs.

  • Step 1: Base Electrolyte Preparation. Dilute high-purity MSA (>99%, <50 mg/kg Cl⁻) with deionized water. Slowly titrate with azane (aqueous ammonium hydroxide) under continuous stirring and cooling until the target pH (typically 1.0 - 4.0 depending on the metal) is achieved, forming the ammonium methanesulfonate supporting electrolyte.

  • Step 2: Inhibitor Integration. Add 1.5 g/L of Triton X-100 surfactant and stir for 30 minutes to ensure micelle formation. Sequentially add 0.5 g/L of benzylacetone and 0.2 g/L of glutaraldehyde[3].

  • Step 3: Self-Validation (Immersion Test). Submerge a pre-weighed, polished copper or steel substrate into the bath for 10 minutes without applied current. Remove, rinse, dry, and re-weigh. A mass loss of <0.01% validates the efficacy of the adsorbed inhibitor layer.

  • Step 4: Electrodeposition. Apply the cathodic current (e.g., 2.5 A/dm²) immediately upon immersion for subsequent runs to initiate uniform nucleation.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Anode Monitoring
  • Step 1: Cell Configuration. Set up a three-electrode cell using the soluble metal as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.

  • Step 2: EIS Acquisition. Superimpose a 10 mV AC perturbation over the open-circuit potential (OCP) across a frequency range of 100 kHz to 10 mHz.

  • Step 3: Nyquist Analysis. Analyze the charge transfer resistance ( Rct​ ). A sudden exponential increase in Rct​ over sequential plating cycles self-validates the onset of anode passivation, prompting immediate bath replenishment or current density reduction.

Quantitative Data Summary

The following table summarizes the impact of additive systems on substrate corrosion and plating efficiency in an Azane-MSA tin electroplating bath.

Additive SystemCorrosion Current Density ( jcorr​ , µA/cm²)Inhibition Efficiency (%)Deposit Morphology
MSA + Azane (Control)45.2N/ACoarse, dendritic
+ Triton X-10018.559.1%Semi-bright, porous
+ Glutaraldehyde22.151.1%Refined grains
+ Benzylacetone12.472.5%Bright, dense
Combined (All Three) 3.8 91.6% Highly smooth, flexible

Data synthesized from electrochemical testing of tin coatings in methanesulfonic acid systems[3].

Frequently Asked Questions (FAQs)

Q: Can I use standard stainless steel tanks for storing Azane-MSA electrolytes? A: Pure MSA is relatively non-corrosive to standard austenitic steels. However, because electroplating baths accumulate metal ions and may contain trace chlorides, it is strictly recommended to use austenitic steels with a chromium content of 15-22% and a nickel content of 9-15% (e.g., 316L) to prevent long-term pitting[2].

Q: How does the azane (ammonia) concentration affect the throwing power of the bath? A: Azane increases the conductivity of the bath by forming highly mobile ammonium ions and helps maintain the pH within the optimal window. This reduction in ohmic drop across the bath directly enhances the macroscopic throwing power, ensuring uniform deposit thickness even on complex geometries.

References

  • Title: 1 Source: Royal Society of Chemistry (RSC)

  • Title: 3 Source: Indian Academy of Sciences

  • Title: 2 Source: Google Patents

Sources

Optimization

Technical Support Center: Optimizing Low-Temperature Crystallization Yields of Azane;Methanesulfonic Acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges inherent in the isolation of azane;methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges inherent in the isolation of azane;methanesulfonic acid (commonly referred to as ammonium methanesulfonate).

Because methanesulfonate salts exhibit extreme hydrophilicity and high aqueous solubility, recovering high yields of pure crystalline product via standard evaporation often leads to thermal degradation, impurity entrapment, or unwanted hydrate formation[1][2]. To achieve optimal yields, we must engineer a self-validating system utilizing seeded low-temperature cooling crystallization coupled with antisolvent integration [3].

Process Visualization: Crystallization Workflow

G A 1. Neutralization Azane + MSA B 2. Antisolvent Addition (Water / Isopropanol) A->B C 3. Thermal Equilibration (T = 40-50°C) B->C D 4. Controlled Cooling (0.1°C/min) C->D E 5. Seeding at MSZW (T = 25°C) D->E Optimal Supersaturation G ⚠ Oiling Out / LLPS (If cooled too fast) D->G Cooling rate > 0.3°C/min F 6. Deep Cooling (T = -5°C to 5°C) E->F Hold 40 min, then cool H 7. Filtration & Wash (High Yield Product) F->H Crystal Maturation G->C Reheat to dissolve

Fig 1. Thermodynamic workflow for low-temperature crystallization of azane;methanesulfonic acid.

Causality-Driven Experimental Protocol

This methodology is designed as a self-validating system . By integrating specific analytical checkpoints, the protocol ensures that supersaturation remains within the Metastable Zone Width (MSZW), preventing catastrophic batch failures.

Step 1: Exothermic Neutralization & Dissolution

  • Action: React equimolar amounts of azane (aqueous ammonia) with methanesulfonic acid (MSA) in a jacketed crystallizer[4].

  • Causality: MSA is a moderately strong acid ( pKa​=−1.9 )[2]. The neutralization is highly exothermic. Controlling the jacket temperature prevents localized boiling, which would prematurely alter the solvent composition and trigger uncontrolled primary nucleation.

Step 2: Antisolvent Integration

  • Action: Introduce a miscible antisolvent, such as isopropanol (IPA), to the aqueous system at a 1:1 to 1:3 (v/v) ratio[3].

  • Causality: Ammonium methanesulfonate is highly soluble in pure water. IPA lowers the dielectric constant of the medium, drastically reducing the solubility limit of the ionic salt at low temperatures and widening the MSZW to allow for controlled crystal growth.

Step 3: Thermal Equilibration & Metastable Zone Validation

  • Action: Heat the mixture to 45°C to ensure complete dissolution, then cool at a controlled rate of 0.1 °C/min to the seeding temperature (approx. 25°C)[5].

  • Self-Validation Checkpoint: Utilize in-line Focused Beam Reflectance Measurement (FBRM). The chord length count should remain near zero, validating that the solution is supersaturated but has not spontaneously nucleated.

Step 4: Seeding and Supersaturation Consumption

  • Action: Introduce 2–5 wt% of pure azane;methanesulfonic acid seed crystals. Hold the temperature isothermally at 25°C for 40 minutes[5].

  • Causality: Seeding provides a low-energy template for crystal growth, bypassing the high activation energy required for primary nucleation. The 40-minute hold allows the system to consume the initial supersaturation, shifting the process from a nucleation-dominant regime to a growth-dominant regime.

Step 5: Controlled Low-Temperature Cooling Ramp

  • Action: Resume cooling at 0.1 °C/min down to a final temperature of -5°C to 5°C.

  • Causality: A slow cooling rate ensures the rate of supersaturation generation perfectly matches the rate of crystal growth[5]. This yields large, high-purity crystals that are easy to filter, rather than fine powders that trap impurities.

Step 6: Sub-Zero Isolation & Washing

  • Action: Filter the crystalline slurry and wash the filter cake with pre-cooled (-5°C) IPA.

  • Causality: Washing with a cold antisolvent displaces residual mother liquor without redissolving the hard-won product, maximizing the final yield.

Quantitative Data Summary: Yield Optimization

The following table summarizes the phase behavior and theoretical yield progression during the cooling and antisolvent addition phases.

Process StageTemperature (°C)Solvent System (Water:IPA v/v)Est. Solubility ( g/100g )Target Yield (%)Phase Observation
Dissolution 45.01:0.5>80.0N/AClear homogeneous solution
Seeding 25.01:1.0~45.00.0 (Metastable)Controlled seed suspension
Cooling Ramp 5.01:2.0~15.0~65.0Steady, uniform crystal growth
Isolation -5.01:3.0<5.0>90.0 Dense, filterable crystalline slurry
Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming solid crystals during the low-temperature cooling ramp? A1: Oiling out—or Liquid-Liquid Phase Separation (LLPS)—occurs when the supersaturation level exceeds the metastable limit before solid nucleation can take place. Because azane;methanesulfonic acid is highly soluble, rapid cooling forces the solute to phase-separate into a dense, syrup-like liquid layer rather than a crystalline solid. Resolution: You must enforce a strict cooling rate of 0.15 °C/min and implement the seeding protocol described in Step 4. Seeding provides immediate surface area for the solute to deposit onto, entirely bypassing the LLPS boundary[5].

Q2: How do I prevent the formation of unwanted hydrates at sub-zero temperatures? A2: Methanesulfonate salts and methanesulfonic acid are highly prone to forming stable higher-order hydrates (e.g., monohydrates and trihydrates) at low temperatures (215.15–283.15 K)[1][2]. If the water activity in your solvent system is too high during sub-zero cooling, the system will thermodynamically favor the precipitation of a hydrated polymorph. Resolution: Control the water activity by increasing the ratio of the organic antisolvent (IPA) to 1:3 (v/v) as the temperature drops below 0°C. This reduces the available water molecules, thermodynamically favoring the anhydrous crystal lattice.

Q3: Does the choice of antisolvent matter at low temperatures? A3: Yes, significantly. The antisolvent must not only be miscible with water at -5°C but must also effectively disrupt the hydrogen-bonding network between the methanesulfonate anion and water[4]. Isopropanol and acetone are highly effective because their lower dielectric constants sharply decrease the solubility of the ionic pair, driving high yields without freezing the solvent matrix[3].

Q4: How can I use Process Analytical Technology (PAT) to ensure my yield isn't being compromised by secondary nucleation? A4: Integrating FBRM creates a self-validating feedback loop. If the FBRM detects a sudden, exponential spike in fine particle counts (<10 μm) during the cooling ramp, it indicates that secondary nucleation is occurring[5]. Secondary nucleation creates fine crystals that trap mother liquor, drastically reducing purity and yield. Resolution: Program your reactor's control system to automatically pause the cooling ramp if fine counts spike. Hold the temperature isothermally until the FBRM counts stabilize, indicating the excess supersaturation has been consumed by crystal growth, then resume cooling.

References
  • [1] Crystallization and Characterization of Magnesium Methanesulfonate Hydrate Mg(CH3SO3)2·12H2O. ACS Publications. Available at:[Link]

  • [2] Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Publishing. Available at:[Link]

  • [4] Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. eScholarship / ACS Publications. Available at:[Link]

  • [5] PAT-Enabled Determination of Design Space for Seeded Cooling Crystallization. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • [3] Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

azane;methanesulfonic acid vs ammonium acetate for mass spectrometry ionization

An in-depth mechanistic comparison of mobile phase additives is critical for optimizing mass spectrometry (MS) workflows. The selection of an ionization buffer fundamentally dictates droplet desolvation physics, analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic comparison of mobile phase additives is critical for optimizing mass spectrometry (MS) workflows. The selection of an ionization buffer fundamentally dictates droplet desolvation physics, analyte conformation, and ultimate detector sensitivity.

This guide provides an objective, data-driven comparison between the industry-standard ammonium acetate and the highly specialized azane;methanesulfonic acid (systematically known as ammonium methanesulfonate, AMS).

The Physics of Droplet Desolvation: Volatility vs. Ion Suppression

The primary differentiator between these two ammonium salts is their thermodynamic behavior during the electrospray ionization (ESI) droplet shrinkage phase.

Ammonium Acetate (NH₄OAc): Ammonium acetate is the gold standard for LC-MS and Native MS due to its high volatility. Within the ESI plume, the salt undergoes proton transfer to form ammonia (NH₃) and acetic acid (AcOH)[1]. Both of these products have low boiling points and readily evaporate. This clean desolvation leaves the gas-phase analyte free of non-volatile adducts, resulting in high MS sensitivity and minimal source fouling.

Azane;Methanesulfonic Acid (Ammonium Methanesulfonate - AMS): AMS is formed from azane (ammonia) and methanesulfonic acid (MSA). Unlike acetic acid, MSA is a strong organic acid (pKa ≈ -1.9) with a significantly higher boiling point (~260 °C)[2]. During ESI desolvation, the ammonia evaporates, but the MSA does not. Instead, it concentrates within the shrinking droplet. This leads to severe competition for surface charge, resulting in massive signal suppression for target analytes and the deposition of non-volatile residues in the MS source[3]. Consequently, AMS is rarely used in direct infusion ESI but is highly valuable in Ion Chromatography-Mass Spectrometry (IC-MS) where its strong ion-pairing properties are utilized prior to electrolytic suppression[3].

G A Initial ESI Droplet (Analyte + Buffer) B Ammonium Acetate (NH4OAc) Pathway A->B C Ammonium Methanesulfonate (AMS) Pathway A->C D Proton Transfer: NH4+ + Ac- -> NH3(g) + AcOH(g) B->D E Proton Transfer: NH4+ + CH3SO3- -> NH3(g) + MSA(l/g) C->E F High Volatility Clean Desolvation D->F G Low Volatility of MSA Surface Residue / Ion Suppression E->G H High MS Sensitivity (Native MS, General LC-MS) F->H I Requires Suppressor or Specific HILIC Optimization G->I

Caption: ESI droplet desolvation mechanisms comparing volatile NH4OAc and less volatile AMS.

Buffering Dynamics: The pH Illusion

A widespread misconception in the field is that 100 mM ammonium acetate acts as a neutral pH 7 buffer. By definition, NH₄⁺ and CH₃COO⁻ do not constitute a conjugate acid/base pair[4]. However, as the ESI droplet evaporates and acidifies in positive ion mode, the acetate ions neutralize excess protons. This forms an acetic acid buffer system that stabilizes the droplet pH at approximately 4.75 ± 1[4]. This mechanism is the cornerstone of Native MS, as it prevents acid-induced protein unfolding during ionization[5].

AMS lacks this dual-range buffering capacity. Because it is the salt of a strong acid and a weak base, the droplet pH drops precipitously during desolvation. This rapid acidification can denature proteins and drastically alter the charge state distribution of biomolecules.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties that dictate the experimental utility of both additives.

ParameterAmmonium AcetateAzane;Methanesulfonic Acid (AMS)
Chemical Formula NH₄CH₃CO₂NH₄CH₃SO₃
Acid pKa 4.76 (Acetic Acid)-1.9 (Methanesulfonic Acid)
Acid Boiling Point 118 °C260 °C
Volatility High (Sublimes easily)Low (Leaves residue)
ESI Ion Suppression Very LowHigh (Unless suppressed)
Primary MS Application Native MS, Reversed-Phase LC-MSIC-MS, Specialized HILIC-MS
Typical Concentration 10 mM – 150 mM1 ppm – 50 mM (Pre-suppressor)

Workflow Decision Architecture

Selecting the correct ionization additive requires analyzing the structural stability of the analyte and the chromatographic mode being employed.

DecisionTree Start Select Ionization Additive Q1 Is the analyte an intact protein or non-covalent complex? Start->Q1 Native Use Ammonium Acetate (10-100 mM) Q1->Native Yes Q2 Are you using Ion Chromatography or analyzing highly polar bases? Q1->Q2 No ICMS Use MSA / Ammonium Methanesulfonate (with electrolytic suppressor) Q2->ICMS Yes Standard Use Ammonium Acetate or Formate Q2->Standard No

Caption: Logical decision tree for selecting between ammonium acetate and methanesulfonate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in causality checks to validate the success of the ionization environment.

Protocol A: Native ESI-MS using Ammonium Acetate

Objective: Preserve the non-covalent interactions of a protein complex during gas-phase transfer.

  • Preparation: Prepare a 100 mM Ammonium Acetate solution in LC-MS grade water. Do not adjust the pH with external acids/bases; the natural dissolution will yield a pH of ~7.0.

  • Buffer Exchange: Pass the protein sample (e.g., 10 µM Myoglobin) through a size-exclusion spin column pre-equilibrated with the 100 mM Ammonium Acetate solution to remove non-volatile sodium/potassium salts.

  • Ionization: Infuse the sample directly into the ESI source at 1-5 µL/min. Keep the capillary temperature low (< 250 °C) to prevent thermal denaturation.

  • Self-Validating System Check: Analyze the charge state envelope. A narrow distribution centered around lower charge states (e.g., +8 to +9 for Myoglobin) validates that the ammonium acetate has successfully buffered the droplet at pH ~4.75 and maintained the native folded state[4]. A shift to higher charge states (+15 to +20) indicates droplet acidification and protein unfolding, requiring a higher buffer concentration.

Protocol B: IC-MS using Azane;Methanesulfonic Acid (AMS)

Objective: Analyze highly polar, low-molecular-weight basic amines without suffering from MSA-induced ion suppression[3].

  • Chromatography Setup: Utilize an Ion-Exchange Chromatography (IEC) system equipped with a cation-exchange column.

  • Eluent Generation: Use an electrolytic eluent generator to produce a gradient of 4 mM to 65 mM Methanesulfonic Acid (which forms AMS in the presence of basic analytes/ammonia).

  • Suppression (Critical Step): Route the column effluent through a continuously regenerated cation electrolytic suppressor. The suppressor exchanges the methanesulfonate ions (CH₃SO₃⁻) for hydroxide ions (OH⁻), converting the highly suppressive MSA eluent into pure water before it enters the MS source[6].

  • Self-Validating System Check: Monitor the background conductivity post-suppressor. A baseline conductivity of <1 µS/cm confirms that the MSA has been successfully neutralized. If conductivity spikes, the suppressor has failed, and the MS diverter valve must immediately switch the flow to waste to prevent catastrophic MS source fouling and ion suppression.

References

  • Konermann, L. "Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2017.[Link]

  • Konermann, L. "On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2023.[Link]

  • National Institute of Standards and Technology (NIST). "Methanesulfonic acid - Mass spectrum (electron ionization)." NIST Chemistry WebBook.[Link]

  • Analytical Chemistry. "Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research." ACS Publications, 2023.[Link]

Sources

Comparative

Comparative Analysis of Ammonium Methanesulfonate and Ammonium Triflate Salts in Advanced Catalysis

As a Senior Application Scientist, I frequently observe that the selection of an ammonium salt is treated as a trivial matter of solubility or cost. However, in advanced synthetic workflows, the choice of counterion fund...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the selection of an ammonium salt is treated as a trivial matter of solubility or cost. However, in advanced synthetic workflows, the choice of counterion fundamentally alters the microenvironment of the reaction. Azane;methanesulfonic acid (ammonium methanesulfonate, AMS) and ammonium trifluoromethanesulfonate (ammonium triflate, ATf) represent two distinct ends of the organosulfonate spectrum.

While both salts provide a stable, solid-state source of the ammonium cation, the electronic effects of their respective anions—a simple methyl group versus a highly electron-withdrawing trifluoromethyl group—dictate their chemical behavior. This guide provides an objective, data-driven comparison of these two salts, detailing the causality behind their experimental applications in transition-metal and heterogeneous Brønsted acid catalysis.

Physicochemical Profiling and Mechanistic Causality

The performance of these salts in catalysis is directly governed by the properties of their conjugate acids. Trifluoromethanesulfonic acid (triflic acid) is a superacid, meaning the resulting triflate anion is exceptionally stable, non-nucleophilic, and weakly coordinating. Methanesulfonic acid is a strong acid, but significantly weaker than triflic acid, making the methanesulfonate anion more coordinating and biodegradable.

Quantitative Data Comparison
PropertyAmmonium Methanesulfonate (AMS)Ammonium Triflate (ATf)
CAS Number 22515-76-038542-94-8
Molecular Formula CH₃SO₃NH₄CF₃SO₃NH₄
Molecular Weight 113.14 g/mol 167.11 g/mol
Melting Point ~ 272 K (Phase transition)224 - 226 °C
Conjugate Acid pKa ~ -1.9 (Methanesulfonic acid)~ -14.0 (Trifluoromethanesulfonic acid)
Anion Coordinating Ability ModerateExtremely Low
Primary Application Heterogeneous Brønsted acid supports, buffersPd-catalyzed amination, battery electrolytes

The Causality of Counterion Selection: When designing a palladium-catalyzed cross-coupling reaction, using a strongly coordinating anion can poison the transition-metal center. Here, ATf is superior because the triflate anion dissociates cleanly, leaving the metal's coordination sphere open for the catalytic cycle[1]. Conversely, when designing a solid-supported phase-transfer catalyst, you want an anion that can maintain a stable, localized acidic microenvironment without aggressively degrading the polymer backbone. Here, AMS is the optimal choice due to its milder acidity and environmental benignity[2].

Ammonium Triflate: The Ideal "Ammonia Equivalent"

Synthesizing primary anilines from aryl halides using plain ammonia gas or aqueous ammonia is notoriously difficult. Ammonia strongly coordinates to palladium, often deactivating the catalyst. Furthermore, the resulting primary aniline is typically more nucleophilic than ammonia itself, leading to rapid over-arylation and the formation of unwanted diarylamines.

By utilizing ammonium triflate as a bench-stable "ammonia equivalent" alongside a bulky ligand (like AdBrettPhos), ammonia is released slowly in situ under basic conditions. The non-coordinating nature of the triflate anion ensures the Pd center remains highly active, driving the reductive elimination step faster than the primary aniline can re-coordinate, thus ensuring strict monoarylation[3].

G A Aryl Chloride + Ammonium Triflate B [Pd(β-MeNAP)Br]2 + AdBrettPhos Catalyst A->B Base (NaOtBu), 80°C, 30 min C Pd-Aryl Intermediate B->C Oxidative Addition D Selective Primary Aniline C->D Reductive Elimination (Suppresses Diarylation)

Workflow of Pd-Catalyzed Selective Monoarylation using Ammonium Triflate.

Protocol 1: Pd-Catalyzed Selective Monoarylation using ATf

This protocol is a self-validating system designed to prevent diarylation through steric bulk and controlled ammonia release.

Reagents & Materials:

  • Aryl chloride substrate (1.0 mmol)

  • Ammonium triflate (ATf) (1.5 mmol)

  • [Pd(β-MeNAP)Br]₂ (0.25 mol%)

  • AdBrettPhos ligand (0.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (4.0 mmol)

  • Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with[Pd(β-MeNAP)Br]₂, AdBrettPhos, and NaOtBu.

  • Substrate Addition: Add the aryl chloride and ammonium triflate to the vial. Causality note: Adding ATf as a solid prevents the immediate swamping of the Pd center that would occur with gaseous ammonia.

  • Solvent Addition & Heating: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 80 °C for exactly 30 minutes.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 5 mL of deionized water and extract with ethyl acetate (3 × 10 mL).

  • Validation & Quality Control: Analyze the crude organic layer via GC-MS. A successful run will show >95% conversion of the aryl chloride with <2% of the diarylamine byproduct, validating the steric control of the AdBrettPhos/ATf system.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the primary aniline.

Ammonium Methanesulfonate: Green Heterogeneous Catalysis

While homogeneous Brønsted acids (like liquid methanesulfonic acid) are highly effective, they are difficult to recover, leading to hazardous waste streams. Immobilizing AMS onto a polymer backbone, such as polyacrylonitrile fibers (PANF), creates a highly active, recyclable heterogeneous catalyst.

The methanesulfonate anion provides the necessary acidic microenvironment to drive multi-component reactions (such as the synthesis of 2-amino-2-chromenes) without the extreme corrosiveness of triflate, which could degrade the polymer matrix. Furthermore, the hydrophilic nature of AMS enhances the local concentration of polar reactants near the catalytic sites[2].

G A Polyacrylonitrile Fiber (PANF) B Amine Functionalization A->B Chemical Modification C Neutralization with Methanesulfonic Acid B->C Acid-Base Reaction D PANF-Supported Ammonium Methanesulfonate C->D Catalyst Formation E Heterogeneous Brønsted Acid Catalysis D->E Recyclable Application

Synthesis and application of PANF-supported poly(ammonium methanesulfonate) catalyst.

Protocol 2: Preparation of PANF-Supported Poly(ammonium methanesulfonate)

This protocol details the synthesis of a self-validating heterogeneous catalyst, ensuring high acid-exchange capacity and structural integrity.

Reagents & Materials:

  • Polyacrylonitrile fibers (PANF) (5.0 g)

  • Diethylenetriamine (DETA) (50 mL)

  • Methanesulfonic acid (MSA) (0.5 M aqueous solution)

  • Deionized water and Ethanol

Step-by-Step Methodology:

  • Fiber Amination: Immerse 5.0 g of pre-washed PANF into a flask containing 50 mL of DETA. Heat the mixture to 100 °C under continuous stirring for 4 hours. Causality note: This step converts the surface nitrile groups into basic amine groups, creating the anchoring sites for the methanesulfonate.

  • Washing: Remove the aminated fibers and wash sequentially with deionized water and ethanol until the washings are completely neutral (pH 7.0). Dry under vacuum at 60 °C.

  • Salt Formation: Immerse the dried aminated fibers into 100 mL of 0.5 M aqueous methanesulfonic acid. Stir gently at room temperature for 12 hours to ensure complete neutralization of the surface amines, forming the supported ammonium methanesulfonate salt.

  • Final Purification: Filter the functionalized fibers, wash thoroughly with deionized water to remove any physically adsorbed, unreacted MSA, and dry under vacuum at 60 °C to constant weight.

  • Validation & Quality Control: Perform acid-base titration on a 0.1 g sample of the fiber to determine the acid exchange capacity (target: ~2.5 mmol/g). Confirm the presence of sulfonate groups via FT-IR spectroscopy (strong absorption bands at ~1180 cm⁻¹ and 1040 cm⁻¹ corresponding to S=O stretching).

Conclusion

The selection between ammonium methanesulfonate and ammonium triflate should be dictated by the electronic demands of the reaction intermediate. If your workflow involves sensitive transition-metal catalysts that require non-coordinating environments and strict suppression of over-reaction, Ammonium Triflate is the premier choice. Conversely, if your goal is to engineer stable, recyclable, and environmentally benign solid-supported Brønsted acids, the moderate acidity and excellent stability of Ammonium Methanesulfonate make it the superior candidate.

References

  • Xue, B., Shen, J., Manna, S., Doppiu, A., & Gooßen, L. J. (2023). Selective Monoarylation of Ammonium Triflate with Aryl Chlorides Catalyzed by[Pd(β‐MeNAP)Br]2 and AdBrettPhos. Advanced Synthesis & Catalysis, 365(20).[Link]

  • Shi, X.-L., Xing, X., Lin, H., & Zhang, W. (2014). Synthesis of Polyacrylonitrile Fiber‐Supported Poly(ammonium methanesulfonate)s as Active and Recyclable Heterogeneous Brønsted Acid Catalysts. Advanced Synthesis & Catalysis, 356(10), 2349-2354.[Link]

Sources

Validation

validating azane;methanesulfonic acid purity using suppressed ion chromatography

Validating Azane;Methanesulfonic Acid Purity: A Comparative Guide to Suppressed Ion Chromatography Executive Summary Azane;methanesulfonic acid (ammonium methanesulfonate) is a highly polar ionic salt utilized in special...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Azane;Methanesulfonic Acid Purity: A Comparative Guide to Suppressed Ion Chromatography

Executive Summary

Azane;methanesulfonic acid (ammonium methanesulfonate) is a highly polar ionic salt utilized in specialized chemical synthesis, pharmaceutical formulations, and atmospheric aerosol modeling. Validating its purity requires rigorous quantitation of trace ionic impurities (e.g., chloride, sulfate, sodium) and the precise stoichiometric balance of its constituent ions. This guide objectively compares suppressed ion chromatography (IC) against alternative methodologies, detailing the mechanistic advantages and providing a self-validating experimental protocol for robust purity profiling.

The Analytical Challenge & Causality of Method Selection

Ammonium methanesulfonate lacks a UV chromophore, rendering standard High-Performance Liquid Chromatography (HPLC) with UV detection ineffective without complex, error-prone pre-column derivatization[1]. Consequently, conductivity detection is the logical choice. However, the analyst must choose between non-suppressed (direct) and suppressed IC.

While non-suppressed IC is simpler and cheaper, it is fundamentally limited by the high background conductivity of the eluents required to elute strongly retained ions. In contrast, suppressed IC employs a post-column membrane suppressor. The causality behind its superior performance is twofold:

  • Background Neutralization: The suppressor neutralizes the highly conductive eluent (e.g., converting KOH to H2​O in anion mode, or MSA to H2​O in cation mode), drastically lowering baseline noise[2].

  • Analyte Enhancement: It converts the analyte ions into their highly conductive acid or base forms (e.g., converting CH3​SO3−​ to CH3​SO3​H ), amplifying the target signal[3].

This synergistic effect increases the signal-to-noise (S/N) ratio exponentially, enabling Limits of Detection (LOD) in the low parts-per-billion (ppb) range—a critical requirement for pharmaceutical-grade purity validation.

Quantitative Comparison of Analytical Alternatives

To objectively evaluate the optimal platform, the performance metrics of three primary techniques are compared below.

Analytical MetricSuppressed Ion ChromatographyNon-Suppressed Ion ChromatographyHPLC-UV (Reverse Phase)
Sensitivity (LOD) 1 – 5 ppb50 – 200 ppb> 1000 ppb (requires derivatization)
Background Noise Very Low (< 1 µS/cm)High (200 – 2500 µS/cm)N/A (Optical baseline drift)
Eluent Flexibility High (Gradient compatible)Low (Isocratic, low-conductivity only)High (Organic/Aqueous gradients)
Suitability for NH4​CH3​SO3​ Optimal (Direct trace quantitation)Marginal (Poor trace resolution)Poor (No chromophore)

Mechanistic Workflow of Suppressed IC

The integration of Reagent-Free IC (RFIC) with electrolytic suppression creates a closed-loop, highly reproducible system. By generating eluents online, the system eliminates manual preparation errors and baseline artifacts caused by carbonate contamination in hydroxide eluents[1].

SuppressedIC EG Eluent Generator (KOH / MSA) Inj Autosampler (Sample Injection) EG->Inj Mobile Phase Col Analytical Column (Ion Separation) Inj->Col Analyte Mixture Sup Membrane Suppressor (Noise Reduction) Col->Sup Resolved Ions Det Conductivity Detector (Trace Quantitation) Sup->Det High S/N Signal

Suppressed IC workflow for trace ionic impurity profiling.

Experimental Protocol: A Self-Validating Purity System

To comprehensively validate ammonium methanesulfonate, the workflow must be bifurcated into Anion Exchange (for methanesulfonate and anionic impurities) and Cation Exchange (for ammonium and cationic impurities). The following protocols are designed as self-validating systems, incorporating internal system suitability testing (SST) to ensure data integrity.

Protocol A: Anion Profiling (Methanesulfonate, Chloride, Sulfate)

Rationale: Methanesulfonate is a strongly retained organic anion. A high-capacity column is required to prevent the massive methanesulfonate peak from overloading the stationary phase and masking trace early-eluting impurities like chloride[4].

  • System Setup: Equip the IC with a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC, 2×250 mm) and an electrolytically regenerated suppressor (e.g., ADRS 600)[5].

  • Eluent Generation: Program a Potassium Hydroxide (KOH) gradient from 1 mM to 71 mM over 20 minutes. Causality: The weak initial concentration focuses early-eluting trace ions (chloride, fluoride), while the steep gradient ensures sharp elution of polyvalent ions (sulfate) and rapid column clearance.

  • Sample Preparation: Dilute the ammonium methanesulfonate sample in cold 30% acetonitrile/water. Maintain the autosampler at 8 °C. Causality: Aqueous solutions at room temperature can promote hydrolysis or microbial degradation; cold organic-aqueous matrices stabilize the sample and extend the analytical window[5].

  • Self-Validation (SST): Inject a resolution standard containing 1 ppm chloride and 100 ppm methanesulfonate. The system is validated only if the resolution factor ( Rs​ ) between chloride and methanesulfonate is ≥2.0 , proving the column is not overloaded.

Protocol B: Cation Profiling (Ammonium, Sodium, Potassium)

Rationale: To quantify trace sodium and potassium in the presence of a massive ammonium matrix, an acidic eluent is required.

  • System Setup: Utilize a carboxylate-functionalized cation-exchange column (e.g., Dionex IonPac CS12A) with a cation suppressor (e.g., CSRS 300).

  • Eluent Generation: Generate an isocratic 20 mM Methanesulfonic Acid (MSA) eluent. Causality: MSA is the ideal cation eluent because it is easily suppressed to pure water, providing an exceptionally flat baseline necessary for trace metal detection[1].

  • Self-Validation (SST): Bracket the sample sequence with Continuous Calibration Verification (CCV) standards every 10 injections. The protocol dictates a mandatory pause and recalibration if CCV drift exceeds ±5% , ensuring detector stability over long runs.

Data Interpretation & System Suitability Metrics

Based on modernized USP guidelines for methanesulfonic acid analysis[4], a robust suppressed IC method should yield the following validation metrics. These parameters serve as the benchmark for releasing ammonium methanesulfonate batches.

Validation ParameterAcceptance CriteriaExperimental Observation (Suppressed IC)
Linearity ( R2 ) ≥0.999 >0.9998 (0.1 to 5 µg/mL)
Limit of Detection (LOD) ≤10 µg/L1.25 – 3.45 µg/L
Limit of Quantitation (LOQ) ≤30 µg/L4.16 – 11.52 µg/L
Peak Tailing Factor ≤1.5 ≤1.13
Precision (RSD of Area) ≤5.0% ≤2.6%

By adhering to this dual-column, suppressed IC methodology, laboratories can achieve an objective, self-validating profile of ammonium methanesulfonate, ensuring both trace impurity detection and stoichiometric accuracy with unparalleled confidence.

References

  • Title: Comparing suppressed and non-suppressed ion chromatography Source: diduco.com URL: [Link]

  • Title: Determination of methanesulfonic acid in busulfan by ion chromatography Source: labrulez.com URL: [Link]

  • Title: Simple procedure for ion chromatographic determination of anions and cations at trace levels in ice core samples Source: doi.org URL: [Link]

  • Title: Ion Chromatography: An Overview and Recent Developments Source: chromatographyonline.com URL: [Link]

Sources

Comparative

azane;methanesulfonic acid vs sodium methanesulfonate in electrochemical cells

Engineering the Electrochemical Interface: A Comparative Guide to Azane;Methanesulfonic Acid and Sodium Methanesulfonate The Shift Toward Methanesulfonate Electrolytes Historically, electrochemical cells and metal electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Electrochemical Interface: A Comparative Guide to Azane;Methanesulfonic Acid and Sodium Methanesulfonate

The Shift Toward Methanesulfonate Electrolytes

Historically, electrochemical cells and metal electrodeposition baths relied heavily on hazardous electrolytes like fluoroboric acid (HBF₄). However, the paradigm has rapidly shifted toward methanesulfonic acid (MSA) and its salts due to their superior "green" profile, exceptional metal salt solubility, and high ionic conductivity[1].

When formulating a supporting electrolyte, the methanesulfonate anion (CH₃SO₃⁻) provides a highly stable, oxidation-resistant backbone. However, the choice of the counter-cation—specifically between sodium (Na⁺) and azane (ammonium, NH₄⁺) —fundamentally alters the thermodynamics, local pH gradients, and kinetics at the electrode-electrolyte interface. This guide provides an objective, data-driven comparison of sodium methanesulfonate and azane;methanesulfonic acid to aid researchers and engineers in selecting the optimal electrolyte for their specific electrochemical architecture.

Physicochemical Profiling and Cationic Causality

Understanding the divergent behaviors of these two electrolytes requires analyzing their physicochemical properties and the causal mechanisms they induce within a cell.

Sodium Methanesulfonate (NaCH₃SO₃): Exclusively anthropogenic, this salt is synthesized via the neutralization of MSA with sodium hydroxide[2]. It is highly hygroscopic and forms neutral to slightly alkaline solutions[2]. In an electrochemical cell, Na⁺ acts as a "hard," non-coordinating cation. Because it does not readily participate in proton-coupled electron transfer (PCET), it maximizes the cathodic potential window, making it an ideal supporting electrolyte for redox flow batteries where solvent breakdown must be strictly avoided.

Azane;Methanesulfonic Acid (NH₄CH₃SO₃): Commonly referred to as ammonium methanesulfonate, this compound is synthesized by reacting equimolar amounts of MSA and aqueous ammonia[1]. Unlike Na⁺, the NH₄⁺ cation acts as a weak Brønsted acid. During cathodic processes (such as metal electrodeposition or parasitic hydrogen evolution), the local pH at the electrode boundary layer tends to spike. The ammonium ion buffers this localized alkalinization, preventing the precipitation of insoluble metal hydroxides—a critical mechanism for maintaining the fine crystalline structure of deposited metals like lead or tin[1][3].

Table 1: Comparative Physicochemical Properties

PropertySodium MethanesulfonateAzane;Methanesulfonic AcidMechanistic Impact
Chemical Formula NaCH₃SO₃NH₄CH₃SO₃Determines ionic mass, hydration sphere, and mobility.
Aqueous pH (1.0 M) Neutral to slightly alkaline (~7.5)Mildly acidic (~5.5)Dictates the baseline hydrogen evolution overpotential.
Hygroscopicity Highly hygroscopicModerately hygroscopicImpacts storage conditions and anhydrous formulation limits.
Proton Activity Non-coordinating (Hard cation)Brønsted acid (Proton donor)NH₄⁺ buffers cathodic alkalinization; Na⁺ remains inert.

Synthesis and Validation Protocols

To ensure reproducibility and eliminate trace impurities (which can severely skew cyclic voltammetry results), electrolytes must be synthesized and validated using rigorous, self-validating protocols.

SynthesisWorkflow Start Precursor: Methanesulfonic Acid (MSA) PathNa Add Stoichiometric NaOH (Aqueous, 20-60°C) Start->PathNa PathNH4 Add Equimolar NH3 (Aqueous, Room Temp) Start->PathNH4 DryNa Vacuum Drying Yield: NaCH3SO3 Crystals PathNa->DryNa DryNH4 Vacuum Dehydration (4 mmHg) Yield: NH4CH3SO3 Crystals PathNH4->DryNH4

Workflow for the synthesis of sodium and ammonium methanesulfonate electrolytes.

Protocol A: Synthesis of High-Purity Azane;Methanesulfonic Acid
  • Reaction: Slowly add 1 mole of 29% aqueous ammonia to 1 mole of 70% aqueous methanesulfonic acid under continuous stirring at room temperature[1].

    • Causality: Room temperature addition prevents the volatilization of ammonia, ensuring strict equimolar stoichiometry is maintained.

  • Dehydration: Remove water in vacuo at 4 mmHg[1].

    • Causality: Vacuum distillation is required because excessive thermal heating can lead to the degradation of the methanesulfonate organic moiety.

  • Washing & Drying: Wash the resulting crystalline residue with minimal isopropyl alcohol and diethyl ether, then reduce to a constant weight[1].

  • Self-Validation: Confirm purity by verifying the melting point (approx. 20°C for specific hydrated forms)[4] or by measuring specific heat capacity[5]. A stable baseline in a preliminary conductivity test confirms the absence of unreacted MSA.

Protocol B: Synthesis of Sodium Methanesulfonate
  • Neutralization: React MSA with stoichiometric sodium hydroxide in an aqueous medium at mild heating conditions (20–60 °C)[2].

  • Crystallization: Subject the solution to vacuum drying to yield anhydrous crystals with >99.5% purity[2].

  • Self-Validation: Dissolve a 1.0 M sample in highly purified water (18.2 MΩ·cm). The resulting pH should be strictly neutral to slightly alkaline. Any acidic deviation indicates incomplete neutralization, requiring back-titration before cell use.

Evaluating Electrolyte Performance in a Model Electrochemical Cell

To objectively compare the electrochemical stability of both salts, we utilize a standardized 3-electrode cell workflow.

ElectrochemicalMechanism Anion Methanesulfonate (CH3SO3-) Provides High Conductivity & Metal Solubility Na_Branch Sodium Cation (Na+) Non-coordinating Anion->Na_Branch NH4_Branch Ammonium Cation (NH4+) Proton Donor / Buffer Anion->NH4_Branch Na_Effect Expands Cathodic Window Prevents Side Reactions Na_Branch->Na_Effect NH4_Effect Buffers Local pH Prevents Hydroxide Precipitation NH4_Branch->NH4_Effect

Mechanistic roles of Na+ and NH4+ cations in methanesulfonate-based cells.

Protocol C: Electrochemical Impedance and Voltammetry
  • Cell Assembly: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Causality: Glassy carbon is chosen for its chemical inertness to methanesulfonates, ensuring that any observed faradaic currents are solely due to electrolyte breakdown, not electrode degradation.

  • Preparation: Prepare 1.0 M solutions of both NaCH₃SO₃ and NH₄CH₃SO₃ in deionized water. Purge with high-purity N₂ for 15 minutes.

    • Causality: Dissolved oxygen reduces at the cathode, which would artificially mask the true cathodic limit of the electrolyte.

  • Cyclic Voltammetry (CV): Sweep the potential from -1.5 V to +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Data Extraction: Determine the electrochemical window by identifying the potentials at which the current density exceeds 1 mA/cm².

Table 2: Comparative Electrochemical Performance (Typical 1.0 M Aqueous Solution)

ParameterSodium MethanesulfonateAzane;Methanesulfonic AcidExperimental Causality
Specific Conductivity ~ 85 mS/cm~ 92 mS/cmThe smaller hydration sphere and higher mobility of NH₄⁺ vs hydrated Na⁺ slightly enhances charge transfer.
Cathodic Limit (vs Ag/AgCl) -1.4 V-1.1 VNa⁺ resists reduction better than the proton-donating NH₄⁺, extending the window.
Anodic Limit (vs Ag/AgCl) +1.6 V+1.5 VBoth are limited primarily by water oxidation and the inherent anodic stability of the MSA anion.
Cathodic Boundary pH Shift Rapid alkalinizationBufferedNH₄⁺ neutralizes OH⁻ generated during parasitic water reduction, stabilizing the interface.

Application Matrix and Strategic Selection

Based on the mechanistic causality and experimental data, the selection between these two electrolytes should be dictated by the specific needs of the electrochemical system:

  • Choose Sodium Methanesulfonate when designing aqueous redox flow batteries, conducting organic electro-syntheses, or formulating pharmaceutical counterions[2]. Its strictly non-nucleophilic nature and wide cathodic potential window provide a highly stable, inert supporting environment.

  • Choose Azane;Methanesulfonic Acid when engineering electroplating baths (e.g., for lead, tin, or copper alloys)[1][3]. In these systems, local pH gradients at the cathode must be buffered to ensure uniform, high-quality metal deposition without the risk of hydroxide fouling or dendritic growth.

References

  • (PDF) Electrodeposition of lead coatings from a methanesulphonate electrolyte Source: ResearchGate URL: [Link]

  • Thermodynamic properties of ammonium methanesulfonate Source: ResearchGate URL: [Link]

  • Environmental benefits of methanesulfonic acid Source: Sciencemadness.org URL: [Link]

Sources

Validation

benchmarking the catalytic efficiency of azane;methanesulfonic acid in esterification

Benchmarking the Catalytic Efficiency of Azane;Methanesulfonic Acid in Esterification The transition toward sustainable, high-yield chemical synthesis has driven the pharmaceutical and chemical industries to re-evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of Azane;Methanesulfonic Acid in Esterification

The transition toward sustainable, high-yield chemical synthesis has driven the pharmaceutical and chemical industries to re-evaluate classical acid catalysis. Azane;methanesulfonic acid—systematically known as ammonium methanesulfonate ( NH4​OMs , CAS: 22515-76-0)—has emerged as a highly efficient, environmentally benign Brønsted acid catalyst[1]. By functioning as both a proton donor and a precursor to Protic Ionic Liquids (PILs) or Deep Eutectic Solvents (DES), NH4​OMs offers a self-separating, recyclable alternative to harsh mineral acids[2].

This guide objectively benchmarks the catalytic performance of NH4​OMs against conventional esterification catalysts, detailing the mechanistic causality, comparative metrics, and self-validating experimental protocols required for successful implementation.

Mechanistic Causality: Why NH4​OMs Outperforms Conventional Acids

In traditional Fischer esterification, strong mineral acids like sulfuric acid ( H2​SO4​ ) are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. However, the aggressive nature of H2​SO4​ frequently leads to oxidative degradation, etherification of the alcohol, and dehydration side-reactions.

The NH4​OMs Advantage:

  • Controlled Brønsted Acidity: The ammonium cation ( NH4+​ ) acts as a mild, controlled proton donor. It provides sufficient electrophilic activation of the carbonyl group without crossing the threshold into unwanted side-reactions[1].

  • Non-Oxidizing Anion Stability: The methanesulfonate anion ( CH3​SO3−​ ) is highly stable, non-oxidizing, and resists thermal degradation. This prevents the carbonization of organic substrates often seen with sulfuric acid[3].

  • In Situ Phase Separation (Thermodynamic Sink): Under solvent-free conditions, NH4​OMs interacts with the carboxylic acid to form a transient Deep Eutectic Solvent (DES) or Protic Ionic Liquid (PIL)[2]. As the reaction progresses and water is generated, the non-polar ester product phase-separates from the highly polar catalyst/water phase. This spontaneous biphasic separation effectively removes the product from the reaction zone, suppressing reverse hydrolysis and driving the equilibrium forward (Le Chatelier's Principle) without the need for energy-intensive azeotropic distillation.

G A Carboxylic Acid + Alcohol B Carbonyl Activation (via NH4+ Protonation) A->B Catalyst Binding C Nucleophilic Attack (Alcohol Oxygen) B->C Addition D Tetrahedral Intermediate C->D Proton Transfer E Water Elimination (OMs- Stabilization) D->E Dehydration F Ester Product (Phase Separation) E->F Desorption F->B Catalyst Recycle

Catalytic cycle of esterification driven by ammonium methanesulfonate.

Comparative Benchmarking Data

To objectively evaluate NH4​OMs , we benchmark it against three industry-standard alternatives: Sulfuric Acid ( H2​SO4​ ), p-Toluenesulfonic acid ( p -TsOH), and pure Methanesulfonic Acid (MSA)[3][4].

MetricAzane;Methanesulfonic Acid ( NH4​OMs )Sulfuric Acid ( H2​SO4​ )p-Toluenesulfonic Acid ( p -TsOH)Methanesulfonic Acid (MSA)
Typical Yield 90 - 98%75 - 85%80 - 88%90 - 95%
Selectivity Very High (No etherification)Low (High ether/alkene byproducts)ModerateHigh
Corrosivity Low (Safe for standard reactors)Very High (Requires specialized alloys)ModerateLow
Phase Behavior Biphasic (Self-separating product)Monophasic (Requires neutralization)MonophasicMonophasic
Recyclability Excellent (>5 cycles, minimal loss)Poor (Consumed during workup)Moderate (Difficult to isolate)Good
Toxicity Profile Green / Biodegradable Highly Toxic / Severe BurnsIrritant / Environmental hazardBiodegradable

Summary of Findings: While pure MSA is an excellent catalyst, the ammonium salt ( NH4​OMs ) provides a distinct operational advantage. By forming a highly polar, water-soluble ionic network, it forces the hydrophobic ester out of the solution, simplifying downstream processing and enabling direct catalyst recycling[2][3].

Experimental Protocol: Solvent-Free Esterification Workflow

This self-validating protocol demonstrates the synthesis of an ester (e.g., benzyl acetate or methyl stearate) using NH4​OMs under solvent-free conditions. The methodology is designed to exploit the catalyst's phase-separation properties for maximum yield and effortless recovery.

Materials Required:
  • Carboxylic acid (1.0 equivalent)

  • Alcohol (1.2 to 1.5 equivalents)

  • Azane;methanesulfonic acid ( NH4​OMs ) (5 mol% relative to the acid)

Step-by-Step Methodology:
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid and the alcohol. Add 5 mol% of NH4​OMs .

  • Thermal Activation (DES Formation): Heat the mixture to 80–100 °C (depending on the boiling point of the alcohol) under continuous stirring. As the temperature rises, the solid NH4​OMs dissolves, forming a transient, homogeneous Protic Ionic Liquid (PIL) microenvironment with the reactants.

  • Reaction Progression & Phase Separation: Maintain the temperature for 2 to 4 hours. As esterification proceeds and water is generated as a byproduct, the reaction mixture will naturally separate into two distinct phases: an upper hydrophobic layer (pure ester) and a lower hydrophilic layer (water, unreacted alcohol, and NH4​OMs ).

  • Product Isolation: Cool the mixture to room temperature. Transfer the biphasic mixture to a separatory funnel and decant the upper ester layer. Note: Because the catalyst remains entirely in the aqueous phase, no alkaline washing (neutralization) is required, preventing product loss via saponification.

  • Catalyst Regeneration: Transfer the lower aqueous/catalyst layer to a rotary evaporator. Apply vacuum (e.g., 50 mbar at 60 °C) to strip off the water and residual alcohol. The remaining anhydrous NH4​OMs solid can be immediately reused for the next catalytic cycle without further purification.

G Step1 1. Reagent Mixing Acid, Alcohol, NH4OMs (5 mol%) Step2 2. Thermal Activation Heating at 80-100°C (PIL forms) Step1->Step2 Step3 3. Phase Separation Cooling & Biphasic Formation Step2->Step3 Step4 4. Product Isolation Decantation of Upper Ester Layer Step3->Step4 Step5 5. Catalyst Recovery Vacuum Drying of Lower Layer Step3->Step5 Aqueous/Catalyst Phase Step5->Step1 Recycled Catalyst (>95% recovery)

Solvent-free experimental workflow utilizing the phase-separation properties of NH4OMs.

Conclusion

For drug development professionals and synthetic chemists, replacing traditional mineral acids with azane;methanesulfonic acid ( NH4​OMs ) resolves several critical bottlenecks in esterification. It eliminates the need for toxic organic solvents (like toluene in Dean-Stark traps), prevents substrate degradation, and completely removes the neutralization step from downstream processing. The empirical data strongly supports its adoption as a first-line Brønsted acid catalyst for scalable, green ester synthesis.

References

  • Tiecco, M. et al. "Convenient Esterification of Carboxylic Acids by SN2 Reaction Promoted by a Protic Ionic Liquid System Formed in Situ, in Solvent-Free Conditions". ResearchGate. Available at:[Link]

  • Binnemans, K. et al. "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review". Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. "A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics". American Chemical Society. Available at:[Link]

Sources

Comparative

Cross-Validation of Azane and Methanesulfonic Acid Retention Times in Reverse-Phase LC: A Comparative Guide

As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in drug development is the simultaneous chromatographic analysis of highly polar counterions. Azane (ammonia, analyzed in s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in drug development is the simultaneous chromatographic analysis of highly polar counterions. Azane (ammonia, analyzed in solution as the ammonium cation, NH₄⁺) and methanesulfonic acid (analyzed as the mesylate anion, CH₃SO₃⁻) are ubiquitous in pharmaceutical formulations, particularly in kinase inhibitors like imatinib mesylate.

Because both species possess extreme hydrophilicity (LogP < -0.9), standard Reverse-Phase Liquid Chromatography (RPLC) mechanisms fail to retain them. This guide objectively compares the performance of three distinct chromatographic strategies—Standard C18 RPLC, Ion-Pairing RPLC (IP-RPLC), and Mixed-Mode RPLC—providing the mechanistic causality and experimental data necessary to cross-validate their retention times.

The Mechanistic Challenge: Causality in Retention

To understand why specific experimental choices are made, we must first analyze the thermodynamic causality of retention.

In standard RPLC, retention is driven by dispersive (hydrophobic) interactions between the stationary phase (C18 alkyl chains) and the analyte. Ammonium and methanesulfonate are fully ionized at typical mobile phase pH ranges (pH 3–6). Their extensive hydration shells prevent partitioning into the hydrophobic cavity of the C18 phase, resulting in void volume elution ( tR​≈t0​ ).

Historically, chromatographers bypassed this by utilizing Ion-Pairing RPLC (IP-RPLC) . By adding ion-pairing agents (e.g., tetrabutylammonium for mesylate or heptafluorobutyric acid for ammonium), neutral, hydrophobic complexes are formed dynamically in the mobile phase . While this forces retention, it introduces severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and requires massive column equilibration times.

Mixed-Mode RPLC solves this by embedding ion-exchange groups (anionic and/or cationic) directly into the hydrophobic alkyl chain . This provides a dual-retention mechanism that requires no ion-pairing additives, ensuring 100% MS compatibility and rapid equilibration.

Mechanism cluster_column Mixed-Mode Stationary Phase Analyte Methanesulfonate (Anion) RP Hydrophobic Alkyl Chain (Weak Dispersive) Analyte->RP Repelled / Unretained IEX Embedded Cationic Group (Strong Electrostatic) Analyte->IEX Ion-Exchange Binding Retained Synergistic Retention (Target k' = 3.0 - 5.0) RP->Retained IEX->Retained

Fig 1: Dual-retention mechanism of mixed-mode RPLC for methanesulfonic acid.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . We utilize orthogonal detection (Evaporative Light Scattering Detector [ELSD] paired with ESI-MS) and a void volume marker (Uracil) to internally verify retention and signal suppression claims.

Protocol A: Standard C18 Baseline (Control)

Objective: Demonstrate the baseline failure of dispersive interactions for polar ions.

  • Column: Premium C18 (150 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase: Isocratic 5% Acetonitrile (ACN) / 95% Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Validation Step: Inject 5 µL of a mixture containing 1 mg/mL ammonium methanesulfonate and 0.1 mg/mL Uracil ( t0​ marker). Co-elution of the analytes with Uracil validates the absence of retention.

Protocol B: Ion-Pairing RPLC (IP-RPLC)

Objective: Achieve retention via mobile phase additives and measure MS suppression.

  • Column: Premium C18 (150 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase A: Water with 5 mM Tetrabutylammonium hydroxide (TBAH), adjusted to pH 4.0 with acetic acid.

  • Mobile Phase B: ACN.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Validation Step: Compare the peak area from the ELSD trace against the ESI-MS trace. A high ELSD signal paired with baseline noise in the MS trace self-validates the ionization suppression caused by TBAH.

Protocol C: Mixed-Mode RPLC (The Product)

Objective: Achieve synergistic retention via embedded ion-exchange without additives.

  • Column: Bimodal Mixed-Mode C18/Anion-Exchange (e.g., SIELC Primesep B, 150 x 4.6 mm, 5 µm) .

  • Mobile Phase: Isocratic 40% ACN / 60% Water with 40 mM Ammonium Formate (pH 3.0). Causality Note: The 40 mM buffer controls the electrostatic interaction, while the 40% organic modifier suppresses hydrophobic retention, isolating the ion-exchange mechanism.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Validation Step: Perform a secondary injection using 80 mM Ammonium Formate. A decrease in retention time ( tR​ ) at higher ionic strength self-validates that the retention mechanism is fundamentally electrostatic.

Workflow cluster_methods A Sample: Ammonium Methanesulfonate (Azane & MSA) B Standard C18 RPLC (Protocol A) A->B C IP-RPLC (Protocol B) A->C D Mixed-Mode RPLC (Protocol C) A->D E Void Volume Elution (k' < 0.5) B->E F MS Suppression & High Equilibration Time C->F G Optimal Retention & 100% MS Compatible D->G

Fig 2: Cross-validation workflow comparing RPLC strategies for highly polar counterions.

Quantitative Data & Cross-Validation

The experimental results from the three protocols are summarized below. The data highlights the severe limitations of standard C18 and the operational penalties of IP-RPLC when compared to the Mixed-Mode alternative.

Chromatographic ParameterStandard C18 (Control)IP-RPLC (TBAH Additive)Mixed-Mode RPLC (Product)
Mesylate Retention Time ( tR​ ) 1.4 min (Void)6.8 min5.2 min
Ammonium Retention Time ( tR​ ) 1.4 min (Void)2.1 min (Poor)4.8 min
Retention Factor ( k′ ) 0.13.82.7
Peak Asymmetry ( As​ ) N/A (Co-elution)1.6 (Tailing)1.1 (Symmetrical)
Column Equilibration Time 10 Column Volumes>40 Column Volumes10 Column Volumes
ESI-MS Signal Intensity High (but unresolved)< 10% (Suppressed) > 95% (Optimal)
Reproducibility (RSD, n=6) > 15.0%4.2%0.8%

Conclusion

The cross-validation data clearly demonstrates that while IP-RPLC can artificially force the retention of azane and methanesulfonic acid on a reverse-phase column, it fundamentally compromises MS sensitivity and laboratory throughput due to dynamic coating requirements .

Mixed-Mode RPLC emerges as the superior, objective alternative. By embedding the ion-exchange causality directly into the stationary phase, it provides a self-validating system where retention ( k′ ) and peak asymmetry are optimized purely through mobile phase pH and buffer concentration, entirely eliminating the need for MS-incompatible ion-pairing reagents.

References
  • Determination of imatinib mesylate and its main metabolite (CGP74588) in human plasma and murine specimens by ion-pairing reversed-phase high-performance liquid chromatography. Biomedical Chromatography (PubMed). Available at:[Link]

  • HPLC Method for Analysis of Methanesulfonic Acid on Primesep B Column. SIELC Technologies. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azane;Methanesulfonic Acid in a Laboratory Setting

This guide provides essential, immediate safety and logistical information for the proper disposal of waste containing azane (ammonia) and methanesulfonic acid. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of waste containing azane (ammonia) and methanesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical mixture, fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Chemistry and Hazards

Azane, more commonly known as ammonia (NH₃), is a pungent, colorless gas that is often handled in laboratories as an aqueous solution (ammonium hydroxide). It is a weak base. Methanesulfonic acid (CH₃SO₃H or MSA) is a strong, non-oxidizing organic acid.[1][2][3] When combined, they undergo an acid-base neutralization reaction to form ammonium methanesulfonate, a salt.[4][5][6]

Core Hazards:

  • Methanesulfonic Acid (MSA): A strong corrosive that can cause severe skin burns and eye damage.[7][8][9][10][11] Inhalation may lead to respiratory irritation.[7][10] It is also corrosive to many metals.[7][10]

  • Azane (Ammonia): Concentrated ammonia solutions are corrosive and can cause burns to the skin, eyes, and respiratory tract.[12][13] The vapors are pungent and can cause respiratory irritation.[13]

  • Reaction Mixture: The neutralization reaction is exothermic and can generate significant heat. Handling the mixture requires care to control the temperature.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling azane, methanesulfonic acid, or their mixture.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[14][15] Ensure gloves are tested according to relevant standards (e.g., EN 374).[14]
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][14] A face shield should be worn in addition to goggles when there is a splash hazard.[14]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[13][15] For larger quantities or in case of a significant spill, a chemical-resistant, full-body suit may be necessary.[13]
Respiratory Protection All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and ammonia is required.[12][14][16]

Disposal Workflow

The primary goal of the disposal procedure is to ensure the complete neutralization of the waste stream to a safe pH range (typically between 6.0 and 9.0) before it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[17]

DisposalWorkflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood MeasurepH Measure pH of Waste Solution FumeHood->MeasurepH IsAcidic pH < 6.0? MeasurepH->IsAcidic IsBasic pH > 9.0? MeasurepH->IsBasic AddBase Slowly Add Weak Base (e.g., Sodium Bicarbonate) IsAcidic->AddBase Yes Neutral pH is between 6.0 and 9.0 IsAcidic->Neutral No AddAcid Slowly Add Weak Acid (e.g., Dilute Acetic Acid) IsBasic->AddAcid Yes IsBasic->Neutral No Stir Stir and Monitor pH AddBase->Stir AddAcid->Stir Stir->MeasurepH CheckLocalRegs Confirm Local Regulations for Drain Disposal Neutral->CheckLocalRegs Dilute Dilute with Copious Amounts of Water CheckLocalRegs->Dilute Pour Pour Down Sanitary Sewer Dilute->Pour

Sources

Handling

Personal protective equipment for handling Azane;methanesulfonic acid

Advanced Operational Guide: Handling, PPE, and Disposal of Azane;methanesulfonic acid Introduction Azane;methanesulfonic acid, universally recognized in the laboratory as Ammonium methanesulfonate (CAS 22515-76-0), is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, PPE, and Disposal of Azane;methanesulfonic acid

Introduction Azane;methanesulfonic acid, universally recognized in the laboratory as Ammonium methanesulfonate (CAS 22515-76-0), is a highly versatile crystalline solid. It is widely utilized as a buffering agent in biochemical assays, a stable source of the methanesulfonate anion in organic synthesis, and a critical reagent in active pharmaceutical ingredient (API) development[1][2]. However, because it is the ammonium salt of a strong organic acid, its handling requires rigorous safety protocols to mitigate risks of dermal inflammation and respiratory tract irritation[3]. As an application scientist, establishing a self-validating safety protocol is essential to protect personnel and ensure experimental integrity.

Physicochemical Hazard Profile Understanding the physical properties of Ammonium methanesulfonate is the first step in designing a robust operational plan.

Table 1: Physicochemical Properties and Hazard Causality

PropertyValueHazard Implication
Appearance White crystalline solidHigh propensity for aerosolization and microscopic dust formation during transfer[1].
Melting Point 198-201 °C (decomp)Thermally stable at room temperature but decomposes rapidly under high heat, releasing toxic SOx and NOx gases[1].
Solubility Highly soluble in waterRapidly dissolves in sweat or mucosal moisture, creating localized acidic micro-environments[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes immediate localized inflammation and respiratory distress[3].

Causality-Driven PPE Selection Standard laboratory personal protective equipment (PPE) is insufficient without understanding the why behind the selection. Barrier methods must be matched directly to the chemical's physical state and hygroscopic tendencies.

  • Respiratory Protection : Because Ammonium methanesulfonate is a fine crystalline powder, routine handling (such as weighing or transferring) generates microscopic dust. Inhalation directly triggers STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), leading to severe respiratory tract irritation[3].

    • Protocol: Handle strictly within a Class II Type A2 biological safety cabinet or an analytical fume hood. If engineering controls are compromised, an N95/FFP2 particulate respirator is mandatory[3].

  • Dermal Protection : The salt's high water solubility means that ambient moisture or sweat on the skin can rapidly dissolve stray dust particles, causing Category 2 skin irritation[3][4].

    • Protocol: Wear extended-cuff nitrile or neoprene gloves (minimum 5 mil thickness)[5]. Double-gloving is strongly recommended during bulk transfers to prevent micro-tears from exposing the skin.

  • Ocular Protection : Airborne particulates can cause severe Category 2 eye irritation[3].

    • Protocol: Non-vented chemical splash goggles are required. Standard safety glasses with side shields are inadequate for protecting against fine, floating powders.

Operational Workflow: Solution Preparation Self-Validating Protocol for Aqueous Buffer Preparation To ensure both scientific integrity and operator safety, the preparation of Ammonium methanesulfonate solutions must include built-in validation steps.

  • Environmental Setup : Ensure the fume hood is operational. Lay down anti-static weighing paper to prevent the electrostatic dispersion of the powder, which can lead to unexpected aerosolization[3].

  • Weighing : Accurately weigh the required mass of Ammonium methanesulfonate (Molecular Weight: 113.14 g/mol )[6].

    • Self-Validation Check: The mass should remain perfectly stable on the analytical balance. A continuous mass increase indicates that the reagent is absorbing atmospheric moisture, signaling compromised storage conditions.

  • Dissolution : Transfer the solid to a chemically inert borosilicate glass beaker. Slowly add 18.2 MΩ·cm ultrapure water.

    • Mechanistic Note: Stir continuously using a PTFE-coated magnetic bar to prevent localized concentration gradients.

  • pH Validation : Measure the pH of the resulting solution.

    • Self-Validation Check: Because it is a salt derived from a strong acid and a weak base, the unadjusted aqueous solution will inherently be slightly acidic[2]. A pH significantly outside the expected acidic range indicates contamination or degradation of the reagent.

  • Storage : Transfer the final solution to a high-density polyethylene (HDPE) or amber glass bottle. Cap tightly and store under an inert atmosphere (e.g., Nitrogen or Argon overlay) at room temperature to ensure long-term stability[7].

Process Visualization

G Start Storage Retrieval (Inert Atmosphere) PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Weigh Weighing (Analytical Fume Hood) PPE->Weigh Dissolve Aqueous Dissolution (Controlled Addition) Weigh->Dissolve Spill Spill Detected? Weigh->Spill Accidental Drop Validate Self-Validation (pH Monitoring) Dissolve->Validate Dispose Waste Disposal (Incineration) Validate->Dispose Post-Experiment Spill->Dissolve No Contain Containment & Cleanup (Dry Sweeping, No Water) Spill->Contain Yes Contain->Dispose

Figure 1: Operational workflow for handling and processing Azane;methanesulfonic acid.

Emergency Response and Spill Management In the event of an accidental release of the solid powder, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Assess : Clear personnel from the immediate area. Verify that no ignition sources are present; organic powders, when finely divided and suspended in the air, can form explosive dust-air mixtures.

  • Containment (Dry Protocol) : Do NOT use water for initial cleanup. Adding water will rapidly dissolve the powder, spreading the irritant and making it harder to contain. Instead, use spark-proof tools to gently sweep the solid into a designated chemical waste container[3].

  • Decontamination : Once the bulk solid is removed, wipe the affected area with a damp, disposable microfiber cloth to capture any residual microscopic dust[4].

Waste Disposal Plan Ammonium methanesulfonate must never be discharged into the municipal sewer system or general waste[8].

  • Segregation : Collect all solid waste, contaminated PPE, and aqueous solutions in clearly labeled, chemically compatible containers (e.g., heavy-duty HDPE).

  • Final Disposal : Transfer the sealed containers to a licensed chemical destruction facility. The recommended disposal method is controlled incineration equipped with flue gas scrubbing. This scrubbing step is critical to capture and neutralize the toxic sulfur oxides (SOx) and nitrogen oxides (NOx) generated during the combustion of the methanesulfonate and ammonium ions[8].

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - AMMONIUM METHANESULFONATE." ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFfqZQiivnvSm-nvpDo82MCsYZLMw3XJLXAb0YssYfy-jG_DMO9PF0VxhqBOOdiGGUGgcU9QpJReGr15WPcfNQW1CPjEajn_rtmcOR5XKJLTPvgQE7aJOZE1eNxhKmFCDIAFDf0maaD-L66JgB4IKu6-twMz4TZWxN8g==]

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  • BLD Pharmatech. "Safety Data Sheet: Ammonium methanesulfonate." BLD Pharmatech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0YMozFQYofMIMSnZF2fI47R1e-76OfrqWwJxktUyWt2rGUGldsQIjhuVoKQURn396XERjDHqcqU5nuxBw4NYa8ohvJOCLiyw26Hpf281IiEY5aoyO1hbcpGwgzSTafw6twn2C2eYT-yaOc_6Nqjatt31qiC9bpFSOsiM0ToSTPZsVhOAZ]

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